6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Description
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Properties
IUPAC Name |
6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAOQCHBPXUPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587849 | |
| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638217-08-0 | |
| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant application as a building block for the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. While direct quantitative biological data on this compound is limited in publicly available literature, this guide also explores its potential as a research tool and includes a representative experimental protocol for evaluating its inhibitory activity against kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4).
Chemical and Physical Properties
This compound is a benzofuran derivative with the chemical formula C₁₁H₁₁NO₃ and a molecular weight of approximately 205.22 g/mol .[1] Its structure features a hydroxyl group at the 6-position, a methyl group at the 2-position, and an N-methylcarboxamide group at the 3-position of the benzofuran core.
| Property | Value |
| CAS Number | 638217-08-0 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol [2][3][4] |
| Synonyms | 3-Benzofurancarboxamide, 6-hydroxy-N,2-dimethyl- |
Synthesis of this compound
The primary synthetic route to this compound involves the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.
Experimental Protocol: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide[1][2]
Materials:
-
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
-
Dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add a solution of boron tribromide (1.0 M in CH₂Cl₂, 31 mL, 30.8 mmol) to the cooled solution while stirring.
-
Stir the reaction mixture at -5°C for 1 hour.
-
Add an additional portion of the boron tribromide solution (15 mL) and continue stirring at 0°C for another hour.
-
Carefully pour the reaction mixture into a beaker containing a stirred mixture of saturated sodium bicarbonate solution and ice.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over magnesium sulfate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the solid product, this compound.
Application in the Synthesis of Fruquintinib
This compound is a key intermediate in the synthesis of Fruquintinib, a selective inhibitor of VEGFRs.
Experimental Workflow: Synthesis of Fruquintinib
References
physical and chemical properties of CAS 638217-08-0
An In-depth Technical Guide to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0)
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound (CAS 638217-08-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information is presented with a focus on experimental data and methodologies.
Chemical and Physical Properties
This compound is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃.[1][2][3][4] It is characterized by a fused benzene and furan ring system.[1] The molecule contains a hydroxyl group at the 6-position, a methyl group at the 2-position, and an N-methylcarboxamide group at the 3-position of the benzofuran core.[1][5] Its chemical structure and properties make it a valuable building block in the synthesis of more complex organic compounds, including biologically active molecules.[5][6][7][8] It is also known as an impurity of Fruquintinib, a VEGFR inhibitor.[4][9]
Identifiers and Descriptors
| Identifier | Value |
| CAS Number | 638217-08-0[1][2][3][4][6][7][10] |
| IUPAC Name | This compound[2] |
| Synonyms | 6-Hydroxy-N-methyl-2-methyl-1-benzofuran-3-carboxamide, EOS-61056, Fruquintinib Impurity 31[2][4] |
| Molecular Formula | C₁₁H₁₁NO₃[1][3][4][8][11] |
| Molecular Weight | 205.21 g/mol [1][3][4][11] |
| SMILES | CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC[1][4][11] |
| InChI | InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14)[4] |
| InChIKey | NUAOQCHBPXUPID-UHFFFAOYSA-N[4] |
Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to yellow solid[4] | Experimental |
| Boiling Point | 259.1 ± 25.0 °C[1][4][10] | Predicted |
| Density | 1.271 g/cm³[1][4][10] | Predicted |
| pKa | 8.95 ± 0.40[1][4][10] | Predicted |
| Storage Conditions | 2-8°C, sealed in a dry environment[1][4][7][10] | - |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the demethylation of a methoxy-substituted precursor.
Boron Tribromide-Mediated Demethylation
This protocol describes the synthesis of the target compound from 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[6]
Experimental Protocol:
-
Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dry dichloromethane (50 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -5°C using an appropriate cooling bath.
-
Add boron tribromide solution (1.0 M in dichloromethane, 31 mL, 30.8 mmol) dropwise to the cooled solution over a period of 30 minutes.
-
Stir the reaction mixture at -5°C for 1 hour.
-
Add an additional portion of boron tribromide solution (15 mL) and continue stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., methanol or water).
-
Perform an aqueous work-up to separate the organic and aqueous layers.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
Alternative Synthetic Approaches
-
Palladium-Catalyzed C-H Arylation: This modern approach allows for the synthesis of complex benzofuran-2-carboxamide derivatives with high regioselectivity and functional group tolerance.[6] It often involves the use of a directing group, such as 8-aminoquinoline, to facilitate selective C-H functionalization.[6]
-
Acid-Catalyzed Cyclization: These routes involve the cyclization of appropriately substituted precursors under acidic conditions (e.g., using acetic acid or trifluoroacetic acid) at elevated temperatures.[6] While operationally simple, these methods may require harsh reaction conditions.[6]
Purification
The most common method for purifying benzofuran derivatives like this compound is silica gel column chromatography.[6]
Experimental Protocol:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Equilibrate the column with the desired mobile phase. A typical solvent system is a mixture of ethyl acetate and hexanes, often in a 1:5 ratio.[6]
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound. This method typically results in purities of 95-98% and yields of 80-90%.[6]
Potential Biological Activity and Mechanism of Action
This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.[1] It is considered a key intermediate for the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors.[1][5]
Notably, this compound may be useful in the preparation of N-aryl-heteroarylamines that act as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a receptor tyrosine kinase that plays a role in various cellular processes, and its inhibition is a target in certain cancer therapies.[1] The mechanism of action would likely involve the compound binding to the active site of the FGFR4, preventing its downstream signaling.
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of CAS 638217-08-0.
Conceptual FGFR4 Inhibition Pathway
Caption: Conceptual pathway of FGFR4 inhibition by a derivative.
References
- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 638217-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. This compound | 638217-08-0 [chemicalbook.com]
- 5. myuchem.com [myuchem.com]
- 6. Buy this compound | 638217-08-0 [smolecule.com]
- 7. This compound | 638217-08-0 | FH148077 [biosynth.com]
- 8. 638217-08-0 | MFCD09836137 | this compound [aaronchem.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 638217-08-0 | this compound | R-228060 | Ambeed.com [ambeed.com]
Elucidating the Structure of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a key heterocyclic compound belonging to the benzofuran class. Its molecular structure, characterized by a fused benzene and furan ring system, makes it a valuable building block in the synthesis of more complex molecules.[1] This compound has garnered significant attention in medicinal chemistry and pharmacology, primarily as a crucial intermediate in the synthesis of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[2][3] This guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, synthesis, and spectroscopic characterization.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value |
| CAS Number | 638217-08-0 |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| Appearance | Off-white to yellow solid |
| Boiling Point (Predicted) | 259.1 ± 25.0 °C |
| Density (Predicted) | 1.271 g/cm³ |
| pKa (Predicted) | 8.95 ± 0.40 |
| Flash Point (Predicted) | 110.5 °C |
Synthesis and Purification
The most common and high-yielding synthetic route to this compound is through the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[4]
Experimental Protocol: Synthesis
Reaction: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.
Reagents:
-
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (1 equivalent)
-
Boron tribromide (BBr₃) (2 equivalents)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in anhydrous dichloromethane (50 mL) in a flask under an inert atmosphere.[4]
-
Cool the solution to -5 °C using an ice-salt bath.[4]
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (31 mL, 30.8 mmol) to the cooled solution.[5]
-
Stir the reaction mixture at -5 °C for 1 hour.[5]
-
Add an additional portion of the boron tribromide solution (15 mL) and continue stirring at 0 °C for another hour.[5]
-
Quench the reaction by carefully pouring the mixture into a beaker containing a saturated sodium bicarbonate solution and ice.[5]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Remove the solvent under reduced pressure to yield the crude product as a solid.[5]
Experimental Protocol: Purification
While the synthesis workup provides a crude product, purification is necessary to obtain analytically pure this compound. Silica gel column chromatography is a widely used method for purifying benzofuran derivatives.[4]
Method: Silica Gel Column Chromatography
Reagents:
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a mixture of ethyl acetate and petroleum ether)
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Structure Elucidation
The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | Benzofuran ring protons are expected in the range of δ 6.5–7.5 ppm. |
| ¹³C NMR | The carboxamide carbonyl carbon is expected around δ ~165 ppm. |
| Infrared (IR) Spectroscopy | A broad peak for the hydroxyl (-OH) group is expected in the range of 3200–3500 cm⁻¹. The amide carbonyl (C=O) stretch is anticipated between 1680–1700 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would correspond to the molecular weight of 205.21 g/mol . |
Note: Specific peak assignments and coupling constants for NMR, as well as a detailed mass fragmentation pattern, are not widely available in the public domain and would typically be determined through detailed analysis of the spectra from a purified sample.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
General Workflow for Structure Elucidation
Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.
Conclusion
The structural elucidation of this compound is a critical step in its application as a synthetic intermediate, particularly in the pharmaceutical industry. This guide has outlined the key physicochemical properties, a detailed synthesis and purification protocol, and the spectroscopic data used to confirm its structure. The provided workflows and data serve as a valuable resource for researchers and professionals working with this important benzofuran derivative.
References
- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 4. Buy this compound | 638217-08-0 [smolecule.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
biological activity of benzofuran carboxamide derivatives
An In-depth Technical Guide on the Biological Activity of Benzofuran Carboxamide Derivatives
Introduction
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of biologically active molecules.[1] Its derivatives, particularly benzofuran carboxamides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1] This guide provides a comprehensive overview of the biological activities of benzofuran carboxamide derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. It is intended for researchers, scientists, and professionals involved in drug discovery and development.
Anticancer Activity
Benzofuran carboxamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3] The mechanism of action often involves the inhibition of critical cellular pathways, such as the Hypoxia-Inducible Factor (HIF-1) pathway and NF-κB signaling, or interference with tubulin polymerization.[2][4][5]
Quantitative Data: Anticancer Activity
The antiproliferative activity of various benzofuran carboxamide derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| 50g | HCT-116 (Colon) | 0.87 | [2][3] |
| HeLa (Cervical) | 0.73 | [2][3] | |
| HepG2 (Liver) | 5.74 | [2][3] | |
| A549 (Lung) | 0.57 | [2][3] | |
| 51d (4-(morpholin-4-yl)phenethyl derivative) | HT-29, MCF-7, Panc-1, A-549 | "Good antiproliferative activities" | [2][3] |
| 3m (N-(4'-hydroxy)phenylamide derivative) | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Low micromolar concentrations | [5] |
| Compound 12 | SiHa (Cervical) | 1.10 | [2] |
| HeLa (Cervical) | 1.06 | [2] | |
| Compound 38 (Piperazine-based derivative) | A549 (Lung) | 25.15 | [2] |
| K562 (Leukemia) | 29.66 | [2] | |
| Ailanthoidol (7) | Huh7 (Liver) | 45 (24h), 22 (48h) | [2] |
| HepG2 (Liver) | > 80 | [2] |
Key Signaling Pathways in Cancer
1. HIF-1 Pathway Inhibition: The Hypoxia-Inducible Factor (HIF-1) pathway is crucial for tumor survival and progression, particularly in hypoxic environments. Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, showing efficacy in both p53-null and p53-mutated cancer cells.[4]
2. NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is implicated in cancer cell proliferation, survival, and inflammation. Novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[5]
Experimental Protocols
MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the benzofuran carboxamide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting viability against compound concentration.
Antimicrobial Activity
Benzofuran carboxamide derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |
| 6a, 6b, 6f | B. subtilis, S. aureus, E. coli | As low as 6.25 | [6][7] |
| Ketoxime 38 | S. aureus | 0.039 | [8] |
| Ketoxime Derivatives | C. albicans | 0.625 - 2.5 | [8] |
| Compounds 20, 21 | Various fungal species | 1.6 - 12.5 | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation: A two-fold serial dilution of the benzofuran carboxamide compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. Positive (microbe, no compound) and negative (medium, no microbe) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Analysis: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anti-inflammatory Activity
Several benzofuran carboxamide derivatives exhibit potent anti-inflammatory properties.[6][7] This activity is often evaluated using in vivo models like the carrageenan-induced paw edema test in rats.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Inhibition of Paw Edema (%) | Time Point | Reference |
| 6b | 71.10 | 2 hours | [6][7] |
| 6a | 61.55 | 2 hours | [6][7] |
| Compound 1 | IC50 = 17.3 µM (NO inhibition) | - | [9] |
| Compound 4 | IC50 = 16.5 µM (NO inhibition) | - | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats: This is a widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.
-
Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the benzofuran carboxamide derivatives.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (a phlogistic agent) is given into the right hind paw of each rat to induce localized edema.
-
Measurement of Edema: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Anticonvulsant Activity
Benzofuran carboxamides have been investigated for their potential in treating epilepsy. Their activity is assessed using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]
Quantitative Data: Anticonvulsant Activity
| Compound ID | Test Model | Activity | Reference |
| 1c, 2b, 5a, 7e | scPTZ | 100% protection at 300 mg/kg | [10] |
| 3m | MES | ED50 = 15.1 mg/kg | [11] |
| 6h | MES & scMET | Active at 30 & 100 mg/kg | [12] |
Experimental Protocols
-
Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures in rodents. The ability of a compound to prevent the tonic hind limb extension phase is considered a positive result.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. A convulsant dose of pentylenetetrazole is administered subcutaneously. The test compound's ability to prevent or delay the onset of clonic seizures is measured.
Structure-Activity Relationship (SAR)
The is highly dependent on the nature and position of substituents on the benzofuran core and the carboxamide side chain.[1][4]
-
Anticancer Activity: Substitutions with ester or heterocyclic rings at the C-2 position of the benzofuran core are often crucial for cytotoxic activity.[4] For N-phenylamide derivatives, groups with a positive mesomeric effect (+M), like hydroxyl (-OH), on the N-phenyl ring can potentiate anticancer activity.[5]
-
Antimicrobial Activity: The presence of a hydroxyl group at the C-6 position can confer excellent antibacterial activity.[8] Substitutions at the C-3 position appear to influence the specificity against different bacterial strains.[8]
Conclusion
Benzofuran carboxamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties highlights their potential as scaffolds for the development of new therapeutic agents. Future work will likely focus on optimizing the potency and selectivity of these derivatives through further structure-activity relationship studies and exploring their mechanisms of action in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers aiming to contribute to this exciting field of drug discovery.
References
- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jopcr.com [jopcr.com]
- 7. jopcr.com [jopcr.com]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Benzofuran Scaffold: A Cornerstone in Modern Medicine
A Technical Guide to the Discovery, History, and Application of Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and discovery of numerous therapeutic agents.[1][2] Compounds incorporating the benzofuran nucleus exhibit a vast spectrum of pharmacological activities, including antiarrhythmic, uricosuric, photosensitizing, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides an in-depth exploration of the history, discovery, and development of key benzofuran-based drugs that have made a significant impact on clinical practice. We will delve into the quantitative data supporting their efficacy, the experimental protocols that led to their synthesis and evaluation, and the intricate signaling pathways through which they exert their therapeutic effects.
A Historical Journey of Benzofuran in Medicine
The story of benzofuran in medicine is a multi-chaptered narrative that begins with the use of natural plant extracts in ancient civilizations and evolves to the rational design of highly specific synthetic molecules. This journey highlights the transition from empirical observation to a deep, mechanistic understanding of drug action.
Case Study 1: Amiodarone - The Multi-Channel Blocker
Discovery and History
Amiodarone, a highly substituted benzofuran derivative, was first synthesized in 1961 in Belgium.[6] It was initially developed as an antianginal agent, a coronary vasodilator, stemming from research into khellin, a natural furanochromone extracted from the medicinal plant Ammi visnaga.[7] This plant had been used for centuries in traditional medicine for various ailments, including chest pain.[7] While its antianginal effects were modest, its potent antiarrhythmic properties soon became evident. After years of clinical use and investigation in Europe, the US Food and Drug Administration (FDA) officially approved amiodarone for the treatment of life-threatening ventricular arrhythmias in 1985.[8][9]
Mechanism of Action
Amiodarone is classified as a Class III antiarrhythmic agent but exhibits a broad spectrum of activity, impacting multiple cardiac ion channels. This multifaceted mechanism contributes to its high efficacy and its complex side-effect profile.[8][10] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential.[11] This leads to an increased effective refractory period in all cardiac tissues, reducing myocardial excitability.[8]
Unlike more selective Class III agents, amiodarone also blocks inactivated sodium channels (a Class I effect) and calcium channels (a Class IV effect).[11] Furthermore, it non-competitively antagonizes alpha- and beta-adrenergic receptors (a Class II effect).[11][12] This complex pharmacology results in a slowing of the heart rate and atrioventricular conduction, and prolongation of the QT interval on an electrocardiogram.[10][12]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Quantitative overview of randomized trials of amiodarone to prevent sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of prophylactic amiodarone on mortality after acute myocardial infarction and in congestive heart failure: meta-analysis of individual data from 6500 patients in randomised trials. Amiodarone Trials Meta-Analysis Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid suppression of spontaneous ventricular arrhythmias during oral amiodarone loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. A Large‐Scale, Retrospective Analysis of Bath‐Psoralen Plus Ultraviolet A Therapy for Psoriasis: A Single‐Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
The Core Mechanism of Action of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][2][3] This guide provides a detailed exploration of the mechanism of action of FGFR4 inhibitors, encompassing their molecular interactions, impact on downstream signaling pathways, and the experimental methodologies used for their characterization.
The FGFR4 Signaling Pathway
FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, undergoes dimerization and autophosphorylation of its intracellular kinase domain.[4][5] This activation initiates a cascade of downstream signaling events, predominantly through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] The co-receptor β-Klotho is essential for the high-affinity binding of FGF19 to FGFR4.[2]
Mechanism of Inhibition
FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[6] These inhibitors can be broadly categorized into two main types: covalent and non-covalent inhibitors.
Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a specific cysteine residue (Cys552) located in the hinge region of the FGFR4 ATP-binding pocket.[7] This cysteine is unique to FGFR4 among the FGFR family, providing a basis for high selectivity.[7][8] Prominent examples include BLU-9931 and fisogatinib (BLU-554).[9][10]
Non-covalent Inhibitors: These inhibitors bind reversibly to the ATP-binding pocket through hydrogen bonds and hydrophobic interactions.[11] While some non-covalent inhibitors are pan-FGFR inhibitors, others have been developed with a degree of selectivity for FGFR4.[12][13]
Quantitative Data on FGFR4 Inhibitors
The potency and selectivity of FGFR4 inhibitors are critical parameters in their development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FGFR4 inhibitors against the FGFR family.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |
| Fisogatinib (BLU-554) | Covalent, Selective | 624 - 2203 | 624 - 2203 | 624 - 2203 | 5 | [6][12][13][14] |
| BLU-9931 | Covalent, Selective | 591 | 493 | 150 | 3 | [9][12] |
| H3B-6527 | Covalent, Selective | 320 | 1,290 | 1,060 | <1.2 | [12][13] |
| Roblitinib (FGF401) | Reversible-covalent, Selective | >1000x selectivity | >1000x selectivity | >1000x selectivity | 1.9 | [12][13] |
| Futibatinib (TAS-120) | Covalent, Pan-FGFR | 1.8 | 1.4 | 1.6 | 3.7 | [12][13] |
| Derazantinib (ARQ-087) | Non-covalent, Pan-FGFR | 4.5 | 1.8 | 4.5 | 34 | [12][13] |
| LY2874455 | Non-covalent, Pan-FGFR | 2.8 | 2.6 | 6.4 | 6 | [12][13] |
Experimental Protocols
The characterization of FGFR4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.
In Vitro Kinase Assay
Objective: To determine the IC50 value of an inhibitor against purified FGFR4 kinase.
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction: In a 384-well plate, combine recombinant human FGFR4 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Km concentration.
-
Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
Cell-Based FGFR4 Phosphorylation Assay (Western Blot)
Objective: To assess the inhibitor's ability to block FGFR4 autophosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a suitable cell line with high FGFR4 expression (e.g., Huh7 or Hep3B for HCC) to sub-confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the FGFR4 inhibitor or DMSO for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce FGFR4 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-FGFR4 and total FGFR4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an appropriate secondary antibody and detection reagent. Quantify the band intensities to determine the extent of inhibition of FGFR4 phosphorylation.[1]
Cell Viability Assay
Objective: To determine the effect of the inhibitor on the proliferation of FGFR4-dependent cancer cells.
Methodology:
-
Cell Seeding: Seed FGFR4-dependent cells (e.g., Hep3B) in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the FGFR4 inhibitor or DMSO.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like MTT.
-
Data Analysis: Normalize the viability data to the DMSO-treated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.[15]
Mechanisms of Resistance
As with other targeted therapies, resistance to FGFR4 inhibitors can emerge. The primary mechanisms of resistance include:
-
Gatekeeper Mutations: Mutations in the FGFR4 kinase domain, such as at the V550 residue, can sterically hinder the binding of the inhibitor to the ATP pocket.[16][17]
-
Bypass Signaling: Upregulation of alternative signaling pathways, such as the EGFR pathway, can compensate for the inhibition of FGFR4 signaling and promote cell survival and proliferation.[18][19]
Conclusion
FGFR4 inhibitors represent a promising class of targeted therapies for cancers driven by the FGF19-FGFR4 signaling axis. Their mechanism of action is centered on the inhibition of the FGFR4 kinase domain, with covalent inhibitors offering high potency and selectivity. A thorough understanding of their interaction with the target, their effects on cellular signaling, and the potential for resistance is crucial for the continued development and clinical application of these agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel FGFR4 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Molecular mechanisms of the anti-cancer drug, LY2874455, in overcoming the FGFR4 mutation-based resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Properties and Characteristics of C₁₁H₁₁NO₃ Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known isomers of the molecular formula C₁₁H₁₁NO₃, with a primary focus on N-Acetyl-L-tryptophan and Indole-3-lactic acid, for which significant scientific data are available. This document summarizes their physicochemical properties, biological activities, and mechanisms of action, supported by experimental evidence.
Overview of Identified Isomers
Several isomers of C₁₁H₁₁NO₃ have been identified in scientific literature. The most extensively studied are N-Acetyl-L-tryptophan and Indole-3-lactic acid, both derivatives of the essential amino acid tryptophan. Other known isomers include Cinnamoylglycine, various isomers of Methylhippuric acid, and (3-Methyl-4-nitrophenyl)acetic acid.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the most well-characterized C₁₁H₁₁NO₃ isomers.
| Property | N-Acetyl-L-tryptophan | Indole-3-lactic acid | Cinnamoylglycine | Methylhippuric acid |
| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | 2-hydroxy-3-(1H-indol-3-yl)propanoic acid | 2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | 2-(benzoylamino)acetic acid methyl ester |
| Synonyms | N-Acetyltryptophan, NAT | ILA | - | Methyl hippurate |
| Molecular Weight | 246.26 g/mol | 205.21 g/mol | 205.21 g/mol | 193.20 g/mol |
| Melting Point | 189.5 °C | Not available | Not available | Not available |
| Appearance | White to off-white powder | Solid | Solid | Solid |
| Solubility | Sparingly soluble in water; soluble in ethanol and methanol.[1] | 17 mg/mL in water[2] | Not available | 17.0 mg/mL in water[3] |
| CAS Number | 1218-34-4 | 1821-52-9 (racemic) | 3384-12-3 | 1205-08-9 |
N-Acetyl-L-tryptophan (NAT)
N-Acetyl-L-tryptophan is a derivative of L-tryptophan and has garnered significant interest for its neuroprotective and anti-inflammatory properties.
Biological Activity and Mechanism of Action
NAT has been investigated for its therapeutic potential in a range of neurological disorders. Its primary mechanisms of action include:
-
Neuroprotection: NAT has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[4][5][6][7] It is believed to exert these effects by inhibiting mitochondrial-mediated cell death pathways.[4][6] Specifically, NAT has been shown to prevent the release of pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria.[4][6]
-
Anti-inflammatory Effects: NAT exhibits anti-inflammatory properties by inhibiting the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][7]
-
NK-1R Antagonism (Disputed): For many years, the neuroprotective effects of NAT were attributed to its role as an antagonist of the neurokinin-1 receptor (NK-1R), thereby blocking the action of substance P.[4][7] However, a recent study has challenged this, finding no significant binding of NAT to the NK-1R, suggesting its neuroprotective actions are independent of this receptor.
Experimental Data
In a rat model of Alzheimer's disease induced by Aβ 1-42 oligomers, administration of NAT led to a significant reduction in cognitive decline, as assessed by the Morris water maze.[5] Treated animals showed shorter escape latencies and increased efficiency in locating the hidden platform.[5] Furthermore, NAT treatment resulted in a downregulation of TNF-α and IL-6 levels in the hippocampus and frontal cortex.[5]
In a cellular model of amyotrophic lateral sclerosis (ALS), N-acetyl-l-tryptophan was shown to rescue motor neuron-like cells from death by inhibiting the mitochondrial death pathway.[4][6] This was evidenced by the inhibition of cytochrome c, Smac, and AIF release from the mitochondria and the subsequent reduction in the activation of caspases-1, -3, and -9.[4][6]
Signaling Pathway
The neuroprotective mechanism of N-Acetyl-L-tryptophan involves the inhibition of the intrinsic pathway of apoptosis, primarily through the stabilization of the mitochondrial membrane.
Indole-3-lactic acid (ILA)
Indole-3-lactic acid is a metabolite of tryptophan produced by various gut bacteria, including species of Bifidobacterium and Lactobacillus. It has emerged as a key signaling molecule in the gut-brain axis and possesses significant anti-inflammatory properties.
Biological Activity and Mechanism of Action
The biological activities of ILA are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR).
-
Anti-inflammatory Effects: ILA has been shown to attenuate inflammation in intestinal epithelial cells.[4] Upon activation by ILA, the AhR translocates to the nucleus and promotes the expression of anti-inflammatory genes. This leads to the downregulation of pro-inflammatory cytokines like IL-8.
-
Activation of Nrf2 Pathway: The AhR signaling pathway activated by ILA also leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key regulator of the antioxidant response, and its activation leads to the expression of antioxidant enzymes, further contributing to the anti-inflammatory effects of ILA.
-
Gut Barrier Protection: ILA has been shown to improve intestinal barrier function by promoting the expression of tight junction proteins.
Experimental Data
In studies using intestinal epithelial cell lines (e.g., HT-29 and Caco-2), ILA has been shown to significantly attenuate the inflammatory response induced by lipopolysaccharide (LPS).[4] Treatment with ILA leads to a reduction in the secretion of the pro-inflammatory cytokine IL-8. This effect is mediated by the activation of the AhR and subsequent Nrf2 signaling.
Signaling Pathway
The anti-inflammatory effects of Indole-3-lactic acid are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent activation of the Nrf2 antioxidant response pathway.
Other Isomers
Cinnamoylglycine
Cinnamoylglycine is a metabolite found in urine and is formed from the conjugation of cinnamic acid with glycine.[8] Its presence can be indicative of dietary intake of cinnamates from plant sources.[8] While its role as a metabolite is established, in-depth studies on its specific biological activities and mechanisms of action are limited.
Methylhippuric Acid
Methylhippuric acid exists as several isomers (2-, 3-, and 4-methylhippuric acid) and are metabolites of the corresponding xylene isomers.[9] The detection of methylhippuric acid in urine is used as a biomarker for occupational or environmental exposure to xylenes.[9]
(3-Methyl-4-nitrophenyl)acetic acid
This compound is a synthetic derivative. While its chemical properties are documented, there is limited information available regarding its biological activity and potential applications.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide. Due to the proprietary nature and variability of specific laboratory protocols, the following are generalized procedures based on published literature.
Cell Culture and LPS-induced Inflammation in HT-29 Cells
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.
-
Inflammation Induction: To induce an inflammatory response, confluent cell monolayers are treated with Lipopolysaccharide (LPS) from E. coli at a concentration typically ranging from 100 ng/mL to 10 µg/mL for a duration of 3 to 24 hours.[10][11][12]
-
Measurement of IL-8 Secretion: Following LPS stimulation, the cell culture supernatant is collected. The concentration of secreted IL-8 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]
Western Blotting for AHR and Nrf2 Activation
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for AHR, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14][15][16][17]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used to quantify the protein expression levels.
Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit. The purity and integrity of the RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers for the target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
Morris Water Maze for Assessment of Spatial Learning and Memory
-
Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (made cloudy with non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged just below the water surface.[1][18][19]
-
Procedure:
-
Acquisition Phase: The rat is placed in the pool from one of several starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials per day over a period of 5-7 days.[19]
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[2]
-
-
Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
HPLC for Quantification of N-Acetyl-L-tryptophan in Brain Tissue
-
Sample Preparation: Brain tissue is homogenized in a suitable buffer. Proteins are precipitated using an agent like perchloric acid or acetonitrile, and the supernatant is collected after centrifugation.[3]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.[3]
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: A constant flow rate, for example, 1 mL/min.[3]
-
Detection: UV detection at a wavelength of approximately 280 nm.[3]
-
-
Quantification: The concentration of NAT is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of NAT. An internal standard may be used for improved accuracy.[3]
Conclusion
The molecular formula C₁₁H₁₁NO₃ encompasses a diverse group of isomers with significant biological activities. N-Acetyl-L-tryptophan and Indole-3-lactic acid, in particular, have demonstrated promising therapeutic potential as neuroprotective and anti-inflammatory agents, respectively. Their mechanisms of action, involving the modulation of mitochondrial function and the activation of the aryl hydrocarbon receptor, are areas of active research. Further investigation into these and other C₁₁H₁₁NO₃ isomers is warranted to fully elucidate their pharmacological properties and potential for drug development.
Experimental Workflow Diagrams
References
- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze - Scholarpedia [scholarpedia.org]
- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]
- 5. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 586369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Indole-3-lactic acid protects the gut vascular barrier following intestinal ischemia injury through AhR/Nrf2/STAT3 mediated claudin 2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. scispace.com [scispace.com]
- 19. bio-protocol.org [bio-protocol.org]
Potential Therapeutic Targets of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a key chemical intermediate primarily recognized for its role in the synthesis of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). While direct and extensive research into the independent therapeutic targets of this compound is not widely available in public literature, its core structure forms a vital pharmacophore. This guide elucidates the therapeutic landscape by focusing on the well-characterized activity of its principal derivative, Fruquintinib, thereby providing a comprehensive overview of the potential therapeutic pathways and targets associated with this benzofuran scaffold. This document will detail the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and associated experimental protocols for Fruquintinib, offering valuable insights for research and development in the field of oncology.
Introduction to this compound
This compound (CAS: 638217-08-0, Molecular Formula: C₁₁H₁₁NO₃) is a benzofuran derivative that has garnered attention as a critical building block in pharmaceutical synthesis.[1][2][3][4][5][6] Its primary and well-documented application is as a key intermediate in the manufacturing of Fruquintinib, a targeted anti-cancer therapeutic.[1][2][3] Some evidence suggests that the compound itself may possess enzyme-inhibiting properties, with mentions of potential activity against Fibroblast Growth Factor Receptor 4 (FGFR4); however, quantitative data to substantiate this claim is scarce in the current body of scientific literature.[2]
Given the established and significant role of its direct derivative, this guide will focus on the therapeutic targets of Fruquintinib to illuminate the potential of the this compound scaffold.
Fruquintinib: A Potent VEGFR Inhibitor
Fruquintinib is a highly selective small molecule tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the formation of new blood vessels.[7][8][9][10][11][12] This process is critical for tumor growth, providing tumors with necessary nutrients and oxygen.[1][7] By inhibiting these receptors, Fruquintinib effectively blocks the VEGF signaling pathway, leading to the suppression of tumor angiogenesis and growth.[7][9][12]
Mechanism of Action
The binding of VEGF ligands to the extracellular domains of VEGFRs triggers receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[9] This phosphorylation event activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[7][8][10][12] Fruquintinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, inhibiting autophosphorylation and thereby blocking the entire downstream signaling cascade.[9]
dot
Caption: Fruquintinib Inhibition of the VEGFR Signaling Pathway.
Quantitative Data: Inhibitory Activity of Fruquintinib
The potency and selectivity of Fruquintinib have been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFRs.
| Target | Assay Type | IC50 (nM) | Reference |
| VEGFR-1 | Enzymatic | 33 | [1][7][8][11] |
| VEGFR-2 (KDR) | Enzymatic | 35 | [1][7][8][11] |
| VEGFR-3 (Flt4) | Enzymatic | 0.5 | [1][7][8][11] |
| VEGFR-2 (KDR) Phosphorylation | Cellular (HEK293-KDR) | 0.6 | [1][10] |
| HUVEC Proliferation | Cellular | 1.7 | [1][10] |
| VEGFR-3 Phosphorylation | Cellular (HLECs) | 1.5 | [1][10] |
| HLEC Proliferation | Cellular | 4.2 | [10] |
| c-Kit | Enzymatic | 458 | [1][8] |
| FGFR-1 | Enzymatic | 181 | [1][8] |
| RET | Enzymatic | 128 | [1][8] |
Experimental Protocols
The following are representative experimental methodologies for evaluating the activity of compounds like Fruquintinib.
VEGFR Kinase Assay (Enzymatic)
This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified VEGFR enzymes.
-
Objective: To determine the IC50 value of the test compound against VEGFR-1, -2, and -3.
-
Methodology:
-
Recombinant human VEGFR-1, -2, and -3 kinase domains are used.
-
The assay is typically performed in a 96-well or 384-well plate format.
-
The test compound (e.g., Fruquintinib) is serially diluted and added to the wells.
-
The kinase reaction is initiated by adding a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the phosphorylated substrate is captured and quantified (e.g., using a scintillation counter or fluorescence-based detection).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]
-
dot
Caption: Workflow for a typical in vitro VEGFR kinase assay.
HUVEC Proliferation Assay (Cellular)
This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.
-
Objective: To determine the IC50 value of the test compound for inhibiting VEGF-induced HUVEC proliferation.
-
Methodology:
-
HUVECs are seeded in 96-well plates and cultured until they reach a certain confluency.
-
The cells are then serum-starved for a period to synchronize them.
-
The test compound is added at various concentrations.
-
Cell proliferation is stimulated by adding VEGF-A.
-
After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
IC50 values are determined from the dose-response curve.[1][10]
-
HUVEC Tube Formation Assay (Cellular)
This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.
-
Objective: To evaluate the effect of the test compound on the in vitro tube formation of HUVECs.
-
Methodology:
-
A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.
-
HUVECs are pre-incubated with the test compound at different concentrations.
-
The treated cells are then seeded onto the matrix.
-
After an incubation period (e.g., 6-18 hours), the formation of tube-like structures is observed and photographed using a microscope.
-
The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.[1][10] Fruquintinib has been shown to decrease the tubule length of primary HUVECs by 74% and 94% at concentrations of 0.03 and 0.3 μmol/L, respectively.[7][10]
-
Clinical Significance and Future Directions
Clinical trials have demonstrated the efficacy of Fruquintinib in treating metastatic colorectal cancer, leading to its approval in several countries.[3][4][5][6][7][13][14][15] The success of Fruquintinib underscores the therapeutic potential of the benzofuran-3-carboxamide scaffold in targeting VEGFR-mediated angiogenesis.
While the primary focus of research has been on Fruquintinib, the potential for this compound as a lead compound for other therapeutic targets, such as FGFR4, warrants further investigation. Future research could involve:
-
In vitro kinase screening: A broad panel kinase assay to identify other potential targets of this compound.
-
Cell-based assays: Evaluating its activity in cell lines with known dependencies on specific signaling pathways.
-
Structural biology: Co-crystallization studies to understand its binding mode with potential targets.
Conclusion
This compound is a fundamentally important molecule, serving as the cornerstone for the synthesis of the potent anti-angiogenic drug, Fruquintinib. The therapeutic relevance of this chemical scaffold is firmly established through the clinical success of Fruquintinib in selectively targeting the VEGFR signaling pathway. While the direct therapeutic targets of this compound remain an area for further exploration, its structural contribution to a clinically approved VEGFR inhibitor highlights its significance in the design and development of novel cancer therapeutics. This guide provides a comprehensive overview of the well-documented downstream applications and potential avenues for future research stemming from this versatile benzofuran derivative.
References
- 1. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FRUZAQLA® (fruquintinib) Study Results from Clinical Trials [fruzaqla.com]
- 4. A Study of Efficacy and Safety of Fruquintinib (HMPL-013) in Participants With Metastatic Colorectal Cancer [clin.larvol.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Fruquintinib | C21H19N3O5 | CID 44480399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of action of Fruquintinib? [synapse.patsnap.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action for FRUZAQLA® (fruquintinib) [fruzaqlahcp.com]
- 13. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FRESCO-2 Efficacy Results for FRUZAQLA® (fruquintinib) [fruzaqlahcp.com]
- 15. researchgate.net [researchgate.net]
In-depth Technical Guide: Analysis of the SMILES Notation CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC
To our valued researchers, scientists, and drug development professionals: It is imperative to note that the provided SMILES (Simplified Molecular-Input Line-Entry System) notation, CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC, does not correspond to a recognized chemical entity in major chemical databases, including PubChem and ChEMBL. This suggests a potential typographical error in the SMILES string or that it represents a novel compound not yet cataloged in public domains.
Consequently, a detailed technical guide with specific quantitative data, experimental protocols, and signaling pathways for this exact molecule cannot be generated. However, based on a structural interpretation of the provided SMILES string, we can infer the intended chemical scaffold and provide a general overview of the relevant class of compounds: benzofuran carboxamides .
Structural Interpretation of the Provided SMILES Notation
The SMILES string CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC implies the presence of the following key structural features:
-
Benzofuran Core: The segment C2=C(O1)C=C(C=C2) is indicative of a benzofuran scaffold, which consists of a benzene ring fused to a furan ring. Benzofuran derivatives are a significant class of heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities.[1][2]
-
Hydroxyl Group: The O attached to the benzene portion of the benzofuran suggests the presence of a hydroxyl substituent, making the compound a hydroxybenzofuran.
-
Methyl Group: The initial CC indicates a methyl group.
-
Carboxamide Group: The C(=O)NC fragment represents a carboxamide functional group.
Based on this analysis, the intended molecule is likely a hydroxy-methyl-benzofuran-carboxamide . A plausible, though unconfirmed, interpretation of the SMILES could correspond to a compound like 7-hydroxy-3-methylbenzofuran-4-carboxamide . However, without a valid SMILES string, this remains speculative.
General Overview of Benzofuran Carboxamide Derivatives
Benzofuran and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. The benzofuran nucleus is considered a "privileged scaffold" as it is a common structural motif in many biologically active compounds.[1][3]
Biological and Pharmaceutical Significance:
-
Anticancer Activity: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents. For instance, some derivatives have shown potent antiproliferative effects against various cancer cell lines.[2]
-
Antimicrobial Properties: The benzofuran scaffold is present in compounds exhibiting antibacterial and antifungal activities.[3]
-
Enzyme Inhibition: Modified benzofurans have been synthesized to act as inhibitors for enzymes such as SIRT1.[3]
-
Receptor Modulation: Benzofuran-2-carboxamide derivatives have been identified as ligands for sigma receptors, which are implicated in various central nervous system disorders.[3]
The diverse biological activities of benzofuran derivatives have led to the development of several approved drugs, including the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[1] The continued exploration of novel synthetic methodologies aims to expand the library of benzofuran derivatives for drug discovery.[1]
Logical Relationship Diagram
The following diagram illustrates the general relationship between the core chemical structure and its potential biological activities, which is a common approach in the early stages of drug discovery.
Conclusion and Recommendation
While a comprehensive analysis of the specific molecule represented by the SMILES notation CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC is not possible due to the apparent invalidity of the string, the constituent parts suggest a molecule belonging to the pharmacologically significant class of benzofuran carboxamides.
We recommend that researchers and drug development professionals verify the SMILES notation. Should a corrected SMILES string or an alternative identifier such as a CAS number or IUPAC name be provided, a more detailed and specific technical guide can be compiled. The general information provided herein on benzofuran carboxamides should serve as a useful contextual background for further investigation.
References
The Synthetic Trajectory of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide: A Gateway to Potent Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide serves as a pivotal starting material in the synthesis of complex heterocyclic molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic transformations of this compound, with a detailed focus on its conversion to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and the subsequent synthesis of the potent VEGFR inhibitor, Fruquintinib. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support researchers in the field of medicinal chemistry and drug development.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] Among these, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide has emerged as a critical intermediate in the development of targeted cancer therapies. Its chemical structure allows for strategic modifications, leading to the synthesis of potent kinase inhibitors. The most notable application of this compound is as a precursor to Fruquintinib, a highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] This guide will elucidate the key synthetic steps, provide detailed experimental procedures, and explore the mechanism of action of the resulting therapeutic agent.
Synthesis of this compound
The primary and most crucial transformation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is the demethylation of the 6-methoxy group to a hydroxyl group, yielding this compound. This intermediate is essential for the subsequent coupling reaction in the synthesis of Fruquintinib. The most common and effective method for this demethylation is the use of boron tribromide (BBr₃).
Experimental Protocol: Demethylation using Boron Tribromide
This protocol is adapted from established literature procedures.[3]
Reaction Scheme:
Synthetic Pathway from 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.
Materials:
-
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
-
Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Cool the solution to -5 °C using an ice-salt bath.
-
Slowly add the boron tribromide solution (e.g., 31 mL, 30.8 mmol, 2.0 equivalents) to the cooled solution while stirring. Maintain the temperature at -5 °C.[3]
-
Stir the reaction mixture at -5 °C for 1 hour.[3]
-
Add an additional portion of the boron tribromide solution (e.g., 15 mL) and continue stirring at 0 °C for another hour.[3]
-
Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the solid product.[3]
Quantitative Data
| Starting Material | Reagent (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | BBr₃ (2.0 + 1.0) | Dichloromethane | -5 to 0 | 2 | 99 | [3] |
Synthesis of Fruquintinib
This compound is a key intermediate in the synthesis of Fruquintinib. The hydroxyl group is reacted with 4-chloro-6,7-dimethoxyquinazoline in a nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of Fruquintinib
This protocol is based on published synthetic routes.[4]
Reaction Scheme:
Final step in the synthesis of Fruquintinib.
Materials:
-
This compound
-
4-Chloro-6,7-dimethoxyquinazoline
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
To a mixture of this compound (e.g., 7 g) and potassium carbonate (e.g., 5.64 g) in dimethylformamide (70 mL), add 4-chloro-6,7-dimethoxyquinazoline (e.g., 7.66 g).[4]
-
Heat the reaction mixture to 70-80 °C and stir at this temperature.[4]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to 25-30 °C.[4]
-
Add water and then ethyl acetate to the mixture and stir.[4]
-
Filter the resulting solid and wash it with water.
-
The crude product can be further purified by slurrying in water and then acetonitrile.[4]
-
Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib.[4]
Quantitative Data
| Starting Material | Reagent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | 4-Chloro-6,7-dimethoxyquinazoline | Potassium carbonate | Dimethylformamide | 70-80 | ~73 (based on moles) | [4] |
Biological Activity and Signaling Pathway of Fruquintinib
Fruquintinib is a potent and highly selective oral inhibitor of VEGFR-1, -2, and -3.[2] These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.
Mechanism of Action
By binding to the ATP-binding pocket of VEGFRs, Fruquintinib inhibits their phosphorylation and activation. This blockade of VEGFR signaling disrupts the downstream pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[5] The inhibition of angiogenesis effectively cuts off the blood and nutrient supply to the tumor, leading to the suppression of tumor growth.
VEGFR Signaling Pathway
The following diagram illustrates the inhibition of the VEGFR signaling pathway by Fruquintinib.
Fruquintinib's inhibition of the VEGFR signaling pathway.
Conclusion
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is a valuable and versatile starting material for the synthesis of medicinally important compounds. The synthetic route to Fruquintinib, involving a key demethylation step followed by a nucleophilic aromatic substitution, highlights the strategic importance of this benzofuran derivative. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the field of kinase inhibitors and targeted cancer therapies. A thorough understanding of both the synthetic pathways and the biological mechanisms of action is crucial for the design and discovery of next-generation therapeutics.
References
Toxicological Profile of Substituted Benzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted benzofurans are a significant class of heterocyclic compounds widely investigated for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties. However, their potential toxicity is a critical consideration in the drug development process. This technical guide provides a comprehensive overview of the toxicological profile of substituted benzofurans, summarizing key findings on their metabolism, mechanisms of toxicity, and specific organ toxicities. The document includes a compilation of quantitative toxicological data, detailed experimental protocols for major toxicity assays, and visualizations of the key signaling pathways implicated in their toxic effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of benzofuran-based therapeutic agents.
Introduction
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, serves as a privileged scaffold in medicinal chemistry. The versatility of the benzofuran ring allows for a wide range of substitutions, leading to a vast library of derivatives with diverse biological activities. While many of these derivatives show promise as therapeutic agents, understanding their toxicological profile is paramount for ensuring their safety and advancing them through the drug development pipeline. This guide synthesizes current knowledge on the toxicity of substituted benzofurans, with a focus on providing practical information for laboratory researchers and drug development scientists.
Metabolism and Metabolic Activation
The toxicity of many substituted benzofurans is intrinsically linked to their metabolism. The primary route of metabolism for several furan-containing compounds involves the cytochrome P450 (CYP) enzyme system.[1]
Metabolic Activation Pathway
Metabolic activation by CYP enzymes can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enedialdehydes. These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and toxicity.
Below is a generalized workflow for investigating the in vitro metabolism of substituted benzofurans.
The cytochrome P450 isoenzymes CYP1A2, CYP2D6, and CYP3A4 have been implicated in the metabolism of certain psychoactive benzofuran derivatives.[1]
Mechanisms of Toxicity
Substituted benzofurans can exert their toxic effects through various mechanisms, often involving the modulation of critical cellular signaling pathways that regulate cell proliferation, survival, and death.
Oxidative Stress
Some benzofuran derivatives have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA, and trigger apoptotic cell death.
Mitochondrial Dysfunction
Mitochondria are key targets for some benzofuran analogues.[2] Toxicity can manifest as a decrease in mitochondrial membrane potential, inhibition of the electron transport chain, and induction of the mitochondrial permeability transition, ultimately leading to ATP depletion and cell death.[2]
Modulation of Signaling Pathways
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating inflammatory responses. Some benzofuran hybrids have demonstrated anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38.[3][4]
The mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain benzofuran derivatives act as inhibitors of mTOR, specifically mTORC1, leading to cytotoxic effects in cancer cells.[5][6][7]
Organ-Specific Toxicity
Hepatotoxicity
The liver is a primary target for the toxicity of some substituted benzofurans.[2] This is largely due to the high concentration of CYP enzymes in the liver, which can lead to the formation of toxic metabolites. Hepatotoxicity can range from altered hepatic enzyme activity to severe liver damage, including focal necrosis of hepatocytes.[8] Some derivatives, such as benzarone, have been associated with severe hepatotoxicity, including (sub)fulminant hepatitis and cirrhosis.[2]
Neurotoxicity
The neurotoxic potential of substituted benzofurans is compound-dependent. Some derivatives have been investigated for their neuroprotective effects, while others, particularly those designed as psychoactive substances, can pose neurotoxic risks.[9] These psychoactive compounds often act as serotonin-norepinephrine-dopamine releasing agents and agonists at serotonin receptors.[10]
Cardiotoxicity
Information on the cardiotoxicity of substituted benzofurans is limited. However, as with any new class of compounds, a thorough cardiovascular safety assessment is a crucial component of preclinical development.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the cytotoxicity and acute toxicity of various substituted benzofurans.
Table 1: Cytotoxicity of Substituted Benzofurans (IC50 in µM)
| Compound/Derivative | Substitution Pattern | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Halogenated Benzofurans | ||||
| Compound 1 | Bromine on the methyl group at C-3 | K562 (chronic myeloid leukemia), HL60 (acute promyelocytic leukemia) | 5, 0.1 | [11] |
| MCC1019 (Compound 2) | Bromomethyl-substituted | A549 (lung adenocarcinoma) | 16.4 | [11] |
| Compound 5 | Fluorine at C-4 of 2-benzofuranyl | Not specified | 0.43 | [11] |
| Bromo derivative 14c | Bromo substitution | HCT116 (colon cancer) | 3.27 | [11] |
| Compounds 6 and 8 | Brominated derivatives | K562 (chronic myeloid leukemia) | 3.83 ± 0.6, 2.59 ± 0.88 | [12] |
| Compound 7 | Halogenated derivative | A549 (lung adenocarcinoma) | 6.3 ± 2.5 | [12][13] |
| Compound 8 | Halogenated derivative | HepG2 (liver carcinoma) | 11 ± 3.2 | [13] |
| Piperazine/Piperidine Hybrids | ||||
| Compound 5d | Piperazine hybrid | RAW-264.7 (macrophage) | > 80 (low cytotoxicity) | [3][4] |
| Compound 8 | Benzofuranyl piperazine hybrid | HePG2, MCF-7, Hela, PC3 | 48.18 (against WI38 normal cells) | [14] |
| Compound 9h | Piperazine tethered | Panc-1, MCF-7, A-549 | 0.94, 2.92, 1.71 | [15] |
| Compound 11d | Piperazine tethered | Panc-1, MCF-7, A-549 | 2.22, 5.57, 2.99 | [15] |
| Compound 13b | Piperazine tethered | Panc-1, MCF-7, A-549 | 1.04, 2.98, 1.71 | [15] |
| mTOR Inhibitors | ||||
| Compound 9 | N-Methylpiperidine-based | SQ20B (head and neck cancer) | 0.46 | [5] |
| HTS Hit 1 | Benzofuran derivative | Panel of human cancer cell lines | 30 - 140 | [7] |
Table 2: Acute Toxicity of Substituted Benzofurans
| Compound | Route of Exposure | Species | LD50 / LC50 | Reference(s) |
| Benzofuran | Intraperitoneal | Mouse | 500 mg/kg | [8][16] |
| 2-Butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Oral | Rat | > 2000 mg/kg | [17] |
| 2-Butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Aquatic | Zebrafish | > 100 mg/L | [17] |
| 2-Butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Aquatic | Brine shrimp | 322.96 µg/mL | [17] |
| N-substituted 5-bromobenzofuran-2-carbohydrazide derivatives (BF and BT) | Oral | Wistar Rat | > 2000 mg/kg | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the toxicology of substituted benzofurans.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][19][20][21][22]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well microplates
-
Substituted benzofuran compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.[19][22] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted benzofuran compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[22]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19][22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20][22]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Assessment of Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Assay
The LDH assay measures the release of lactate dehydrogenase from the cytosol into the culture medium upon cell membrane damage, which is a marker of cytotoxicity and necrosis.[23]
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium
-
96-well microplates
-
Substituted benzofuran compound
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the substituted benzofuran compound in a 96-well plate as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer and determine the EC50 value.
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)
This protocol provides a general outline for an acute oral toxicity study in rodents.[17][18]
Animals:
Protocol:
-
Acclimatization: Acclimate the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer the substituted benzofuran compound orally by gavage at a starting dose (e.g., 300 mg/kg or 2000 mg/kg).[17]
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for any signs of toxicity, including changes in skin and fur, eyes, and behavioral patterns.[17] Record body weight changes.
-
Endpoint: The study is terminated after 14 days. A necropsy is performed on all animals, and tissues may be collected for histopathological examination.
-
Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.
Conclusion
The toxicological profile of substituted benzofurans is complex and highly dependent on the specific substitution pattern of the molecule. While many derivatives exhibit promising therapeutic activities, their potential for toxicity, particularly hepatotoxicity through metabolic activation, necessitates careful evaluation. This guide provides a foundational understanding of the key toxicological aspects of this class of compounds. A thorough assessment of the toxicological profile, including in vitro and in vivo studies, is essential for the successful development of safe and effective benzofuran-based drugs. Researchers are encouraged to employ a multi-assay approach to gain a comprehensive understanding of the potential risks associated with novel substituted benzofuran derivatives.
References
- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of benzarone and benzbromarone-induced hepatic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Neurotoxicity Assessment of 1-[(2,3-Dihydro-1-Benzofuran-2-yl)Methyl]Piperazine (LINS01 Series) Derivatives and their Protective Effect on Cocaine-Induced Neurotoxicity Model in SH-SY5Y Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Benzofuran - Wikipedia [en.wikipedia.org]
- 17. impactfactor.org [impactfactor.org]
- 18. easpublisher.com [easpublisher.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. atcc.org [atcc.org]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Purity Analysis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the purity of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS No. 638217-08-0), a key intermediate in the synthesis of pharmaceuticals such as Fruquintinib.[1][2] The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to ensure the identity, purity, and quality of this compound.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. This method separates the target compound from its impurities, allowing for their quantification.
Experimental Protocol
a) Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.[3]
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.[3] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| MS Detector (ESI) | Positive ion mode, scan range m/z 100-500 |
c) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
d) Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram. The MS detector can be used to identify the main compound and any detected impurities based on their mass-to-charge ratio.
Quantitative Data Summary
The following table provides representative performance data for the analysis of benzofuran derivatives, which can be used as a benchmark for method validation.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| 2-(2-thienyl)benzofuran | ~5.8 | 1 - 100 | >0.999 | 0.05 | 0.15 |
| Benzofuran-2-ylmethanethiol | ~7.2 | 5 - 100 | >0.999 | 0.001 - 0.01 | 0.005 - 0.03 |
| Carbofuran | 4.052 | 7.5 - 75 | 0.999 | 1.31 | 3.97 |
Table 1: Representative Chromatographic Performance and Sensitivity for Benzofuran Derivatives.[3]
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities.
Experimental Protocol
a) Instrumentation: A standard GC system coupled to a mass spectrometer is used.
b) Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | DB-5ms (or equivalent 5% phenyl-polysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (40:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 320 °C and hold for 5 minutes.[4] |
| Transfer Line Temperature | 280 °C |
| MS Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
c) Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable volatile organic solvent such as dichloromethane or ethyl acetate.[5]
-
Vortex to ensure complete dissolution.
-
Transfer the solution to a GC vial for analysis.
d) Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities can be identified by comparing their mass spectra with a reference library (e.g., NIST).
Potential Impurities
Based on common synthesis routes, potential impurities to monitor include:
-
Starting materials: 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide, 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, monomethylamine.[6][7]
-
Reagents and solvents: Dichloromethane, toluene, dodecanethiol, aluminum chloride, thionyl chloride.[6]
Workflow Diagram
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a reference standard for the analyte itself. It is a non-destructive technique that provides both structural and quantitative information.[8][9]
Experimental Protocol
a) Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
b) Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 5-10 mg of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Record the exact masses of both the sample and the internal standard.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
c) NMR Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 30-90° | A 90° pulse provides the maximum signal, but a smaller angle (e.g., 30°) can be used with a shorter relaxation delay. |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton | Ensures complete relaxation of all protons for accurate integration. |
| Acquisition Time (aq) | ≥ 3 seconds | Provides good resolution. |
| Number of Scans (ns) | ≥ 16 | Improves signal-to-noise ratio. |
| ¹³C Decoupling | GARP decoupling during acquisition | Eliminates ¹³C satellites that can interfere with low-intensity signals.[1] |
d) Data Processing and Purity Calculation:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:[1]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I : Integral value of the signal
-
N : Number of protons giving rise to the signal
-
MW : Molecular weight
-
m : Mass
-
P : Purity of the internal standard
-
analyte : this compound
-
IS : Internal Standard
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight of Analyte | 205.21 g/mol | [10] |
| Typical Purity Specification | >95% - 99% | [9][11] |
Table 2: Key Parameters for qNMR Purity Calculation.
Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tdcommons.org [tdcommons.org]
- 3. benchchem.com [benchchem.com]
- 4. 638217-08-0|this compound|BLD Pharm [bldpharm.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. tdcommons.org [tdcommons.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosynth.com [biosynth.com]
- 11. This compound | 638217-08-0 [chemicalbook.com]
Application in the Synthesis of Fruquintinib: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fruquintinib is a potent and highly selective small-molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] By targeting these key regulators of angiogenesis, the formation of new blood vessels, Fruquintinib effectively suppresses tumor growth and metastasis.[2] This document provides detailed application notes and experimental protocols for the synthesis of Fruquintinib, intended for researchers and professionals in the field of drug development and medicinal chemistry. The synthesis involves the coupling of two key intermediates: 4-chloro-6,7-dimethoxyquinazoline and 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of Fruquintinib and its biological activity.
Table 1: Summary of Yields for Fruquintinib Synthesis
| Step | Reactants | Product | Yield (%) |
| Final Synthesis of Fruquintinib | 4-chloro-6,7-dimethoxyquinazoline, this compound | Fruquintinib | 85-90% |
| Synthesis of 4-chloro-6,7-dimethoxyquinazoline | 6,7-dimethoxyquinazolin-4(3H)-one | 4-chloro-6,7-dimethoxyquinazoline | 93-98% |
| Synthesis of this compound | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | This compound | 99% |
Table 2: Biological Activity of Fruquintinib
| Target | IC50 (nM) |
| VEGFR-1 | 33 |
| VEGFR-2 | 35 |
| VEGFR-3 | 0.5 |
Experimental Protocols
I. Synthesis of 4-chloro-6,7-dimethoxyquinazoline
This protocol describes the chlorination of 6,7-dimethoxyquinazolin-4(3H)-one to yield the key intermediate, 4-chloro-6,7-dimethoxyquinazoline.
Materials:
-
6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol)
-
Thionyl chloride (200 ml)
-
N,N-dimethylformamide (DMF) (0.2 ml)
-
Toluene
-
Dichloromethane
-
Saturated aqueous sodium hydrogen carbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one (10.0 g, 48.5 mmol) in thionyl chloride (200 ml), add N,N-dimethylformamide (0.2 ml) dropwise.
-
Heat the reaction mixture at reflux for 6 hours.[3]
-
After cooling, remove the excess thionyl chloride in vacuo.
-
Azeotrope the residue with toluene (2 x 50 ml) to remove any remaining thionyl chloride.[3]
-
Dissolve the residue in dichloromethane (550 ml) and wash with saturated aqueous sodium hydrogen carbonate solution (2 x 250 ml) followed by brine.
-
Dry the organic phase over magnesium sulfate and evaporate the solvent in vacuo to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid (10.7 g, 98% yield).[3]
II. Synthesis of this compound
This protocol details the demethylation of 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide to produce the second key intermediate.
Materials:
-
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol)
-
Dichloromethane (50 ml)
-
Boron tribromide (BBr3) in dichloromethane (1.0 M solution)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dichloromethane (50 ml) and cool the solution to -5°C.
-
Slowly add a 1.0 M solution of BBr3 in dichloromethane (31 ml, 30.8 mmol).
-
Stir the solution at -5°C for 1 hour.
-
Add an additional 15 ml of the BBr3 solution and stir for another hour at 0°C.
-
Pour the reaction mixture into a saturated NaHCO3 solution with ice.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO4, and concentrate to yield the product as a solid (3.16 g, 99%).[4]
III. Final Synthesis of Fruquintinib
This final step involves the nucleophilic aromatic substitution reaction between the two key intermediates.
Materials:
-
4-chloro-6,7-dimethoxyquinazoline (7.66 g)
-
This compound (7 g)
-
Dimethylformamide (DMF) (70 ml)
-
Potassium carbonate (5.64 g)
-
Water
-
Ethyl acetate
-
Acetonitrile
Procedure:
-
To a mixture of this compound (7 g) and potassium carbonate (5.64 g) in dimethylformamide (70 ml), add 4-chloro-6,7-dimethoxyquinazoline (7.66 g) at 25-30°C.
-
Heat the reaction mixture to 70-80°C and stir.[5]
-
Upon completion, cool the mixture to 25-30°C.
-
Add water and then ethyl acetate and continue stirring.
-
Filter the resulting solid and wash with water.
-
Create a slurry of the obtained compound in water, followed by a slurry in acetonitrile.
-
Filter the solid, wash with acetonitrile, and dry to obtain Fruquintinib (Yield: 11 g).[5]
Visualizations
Signaling Pathway of Fruquintinib
Fruquintinib inhibits VEGFR, which in turn blocks downstream signaling pathways crucial for angiogenesis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.
Caption: Fruquintinib inhibits VEGFR, blocking downstream signaling.
Experimental Workflow for Fruquintinib Synthesis
The overall synthesis of Fruquintinib is a multi-step process culminating in the coupling of two key intermediates.
Caption: Synthetic workflow for Fruquintinib.
References
Application Note: Developing Enzyme Inhibition Assays for Benzofuran Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzofuran and its derivatives represent a significant class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry. This core structure is found in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[1] A key mechanism through which many benzofurans exert their therapeutic effects is by inhibiting specific enzymes. Consequently, the development of robust and reliable enzyme inhibition assays is crucial for identifying and characterizing novel benzofuran-based drug candidates.
This application note provides detailed protocols for developing and performing enzyme inhibition assays for benzofuran compounds against three common enzyme classes: cyclooxygenases (COX), cholinesterases, and protein kinases. It also includes guidelines for data presentation and visualization of experimental workflows and relevant biological pathways.
General Principles of Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to drug discovery, allowing for the quantification of a compound's potency and the characterization of its mechanism of action. Key parameters determined from these assays include:
-
IC50 (Half Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[2][3] It is a common measure of an inhibitor's potency, with lower IC50 values indicating greater potency.[4] However, IC50 values can be influenced by experimental conditions, such as substrate concentration.[2]
-
Ki (Inhibition Constant): The Ki is the dissociation constant for the enzyme-inhibitor complex and reflects the binding affinity of the inhibitor.[4] Unlike the IC50, the Ki is a constant value for a given inhibitor and enzyme under specific conditions. It can be calculated from the IC50 value using the Cheng-Prusoff equation.[3]
-
Mode of Inhibition: Kinetic studies can elucidate how a benzofuran compound inhibits an enzyme. Common modes include:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing substrate binding.
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its activity.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5]
-
Experimental Protocols
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is adapted from methods used to evaluate benzofuran derivatives as COX inhibitors.[6][7] It relies on the quantification of prostaglandin E2 (PGE2), a product of the COX-catalyzed reaction, using an Enzyme Immunoassay (EIA).
Principle
COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, which is then converted to other prostaglandins, including PGE2. The inhibitory activity of benzofuran compounds is determined by measuring the reduction in PGE2 production in the presence of the compound.
Materials
-
Human recombinant COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
Benzofuran test compounds
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
DMSO (for dissolving compounds)
-
PGE2 Enzyme Immunoassay (EIA) Kit
-
96-well microplates
-
Microplate reader
Procedure
-
Compound Preparation: Dissolve benzofuran compounds and reference inhibitors in DMSO to prepare stock solutions. Further dilute the stock solutions with the assay buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the benzofuran test compound solution or reference inhibitor at various concentrations. For control wells, add buffer with DMSO only (vehicle control).
-
Add the COX enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a commercial PGE2 EIA kit, following the manufacturer's instructions. This typically involves a competitive immunoassay where the PGE2 in the sample competes with a fixed amount of labeled PGE2 for binding to a limited number of antibody sites.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the benzofuran compound using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors and has been applied to various benzofuran derivatives.[5][8][9]
Principle
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color. The rate of TNB formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.
Materials
-
Acetylcholinesterase (AChE) from electric eel or other sources
-
Acetylthiocholine iodide (ATCI, substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Benzofuran test compounds
-
Reference inhibitor (e.g., Donepezil or Galantamine)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure
-
Reagent Preparation:
-
Prepare stock solutions of benzofuran compounds and the reference inhibitor in DMSO.
-
Prepare working solutions of ATCI and DTNB in the phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add phosphate buffer.
-
Add the benzofuran test compound solution or reference inhibitor at various concentrations. Add buffer with DMSO for the vehicle control.
-
Add the DTNB solution to all wells.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Pre-incubate the plate for approximately 15 minutes at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = [1 - (V of Test Well / V of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Protocol 3: Protein Kinase Inhibition Assay
Protein kinases are a major class of drug targets. Numerous assay formats exist, including radiometric and fluorescence-based methods.[10] This protocol describes a general, non-radiometric, fluorescence-based assay that quantifies kinase activity by measuring the amount of ADP produced.[11]
Principle
Kinases transfer a phosphate group from ATP to a substrate, producing a phosphorylated substrate and ADP. The amount of ADP generated is directly proportional to the kinase activity. In this coupled-enzyme assay, the ADP is converted through a series of enzymatic reactions to a fluorescent product (e.g., resorufin), which can be quantified.
Materials
-
Recombinant protein kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Adenosine 5'-triphosphate (ATP)
-
Benzofuran test compounds
-
Reference inhibitor (e.g., Staurosporine or a known specific inhibitor)
-
Kinase assay buffer (commercial or custom-prepared)
-
ADP detection kit (e.g., ADP-Glo™, Kinase-Glo®, or similar fluorescence-based kits)[11]
-
White, opaque 96- or 384-well microplates (for fluorescence/luminescence)
-
Microplate reader with fluorescence or luminescence detection capabilities
Procedure
-
Compound Preparation: Prepare serial dilutions of the benzofuran test compounds and reference inhibitor in the appropriate assay buffer. Ensure the final DMSO concentration is minimal.
-
Kinase Reaction:
-
To the wells of a microplate, add the kinase enzyme and the benzofuran test compound or reference inhibitor.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
-
ADP Detection:
-
Stop the kinase reaction and initiate the detection reaction by adding the ADP detection reagent from the kit, following the manufacturer's protocol.
-
Incubate the plate as recommended by the kit manufacturer (e.g., 10-40 minutes) to allow the detection reaction to proceed.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence or luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (Signal of Test Well - Signal of No Enzyme Control) / (Signal of Vehicle Control - Signal of No Enzyme Control)] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value via non-linear regression.
-
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and organized manner to facilitate comparison between different benzofuran compounds.
Table 1: Summary of Enzyme Inhibition Data for Benzofuran Derivatives
| Compound ID | Target Enzyme | IC50 (µM)[8][13][14] | Ki (µM)[15] | Mode of Inhibition[5][15] | Selectivity (e.g., COX-2/COX-1) |
| BZF-001 | COX-1 | 25.5 | 12.1 | Competitive | 0.2 |
| BZF-001 | COX-2 | 5.1 | 2.3 | Competitive | |
| BZF-002 | AChE | 8.2 | 3.9 | Mixed | N/A |
| BZF-003 | Kinase X | 0.75 | 0.35 | ATP-Competitive | N/A |
| BZF-004 | COX-2 | 15.8 | 7.5 | Non-competitive | >10 |
| BZF-004 | COX-1 | >100 | - | - | |
| BZF-005 | BChE | 2.5 | 1.7 | Competitive | >38 (vs AChE) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Diagrams created using the Graphviz DOT language are provided below to illustrate key workflows and concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. courses.edx.org [courses.edx.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Visnagin and benzofuran scaffold-based molecules as selective cyclooxygenase-2 inhibitors with anti-inflammatory and analgesic properties: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: design, synthesis and evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel benzofuran-based derivatives as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease: Design, synthesis, biological evaluation, molecular docking and 3D-QSAR investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Spiroindolone analogues bearing benzofuran moiety as a selective cyclooxygenase COX-1 with TNF-α and IL-6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
experimental protocol for dissolving 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Application Notes and Protocols for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization of this compound, a benzofuran derivative with potential applications in pharmaceutical research, particularly as an enzyme inhibitor.[1] The compound's chemical structure, featuring a hydroxyl and a carboxamide group, influences its solubility and stability.[1]
Compound Information
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2] |
| Molecular Weight | 205.21 g/mol | [2] |
| CAS Number | 638217-08-0 | [1] |
| Appearance | Solid (form may vary) | |
| Storage Conditions | Store at 2-8°C in a dry, sealed environment. |
Solubility Data
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended as the primary solvent for preparing high-concentration stock solutions.[3] |
| Ethanol | Likely Soluble | May be used as an alternative to DMSO, though potentially with lower solubilizing capacity for highly lipophilic compounds. |
| Methanol | Likely Soluble | Another potential organic solvent for initial solubilization. |
| Water / Aqueous Buffers | Poorly Soluble | Benzofuran derivatives often exhibit low aqueous solubility.[4] Direct dissolution in aqueous media is not recommended. Dilution of a DMSO stock solution into aqueous buffers may lead to precipitation.[3] |
| Ethyl Acetate/Hexanes | Soluble | A 1:5 mixture is reported as a solvent system for chromatographic purification, indicating solubility in this organic mixture.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions in various experimental assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.05 mg of the compound (Molecular Weight = 205.21 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Cap the tube/vial securely.
-
Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain.
-
If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may aid dissolution.
-
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in biological experiments. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity, typically keeping it below 0.5%.[3]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature and vortex gently to ensure homogeneity.
-
Serial Dilution (if necessary): For preparing a range of concentrations, perform serial dilutions of the stock solution in DMSO first.
-
Dilution into Aqueous Medium:
-
Dispense the required volume of pre-warmed aqueous medium into a sterile tube.
-
While vortexing the medium, add the required volume of the DMSO stock solution dropwise to facilitate rapid dispersion and minimize precipitation. For example, to prepare a 10 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous medium.
-
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation. If cloudiness is observed, consider lowering the final compound concentration or using a different formulation strategy.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to ensure concentration accuracy.
Signaling Pathway and Experimental Workflow
FGFR4 Signaling Pathway
This compound may be useful in the preparation of N-aryl-heteroarylamines as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[5] Aberrant FGFR4 signaling, often driven by its ligand FGF19, is implicated in the progression of certain cancers, such as hepatocellular carcinoma.[6] Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation and survival.
Caption: Potential inhibition of the FGFR4 signaling pathway.
Experimental Workflow for Compound Dissolution
The following diagram illustrates the logical steps for preparing this compound solutions for experimental use.
Caption: Workflow for dissolving the test compound.
References
- 1. Buy this compound | 638217-08-0 [smolecule.com]
- 2. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 638217-08-0 [chemicalbook.com]
- 6. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Systematic Approach to High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry and various scientific fields for separating, identifying, and quantifying components in a mixture.[1][2] Developing a robust and reliable HPLC method is a systematic process that involves optimizing numerous parameters to achieve accurate and reproducible results.[3] This process is critical throughout the drug development lifecycle, from pre-formulation to quality control of the final product.[1]
A well-developed HPLC method should be simple, utilizing common columns and mobile phases to ensure ease of use and transferability.[4] The overall strategy involves a series of steps, starting from understanding the analyte's properties to final method validation.[5]
Application Note: Foundational Strategy
The development of an HPLC method begins with defining the analytical objectives and gathering information about the analyte(s).[6] Key initial considerations include the analyte's chemical structure, polarity, pKa, and solubility, which guide the selection of the appropriate chromatography mode, stationary phase, and mobile phase.[1][6]
Key Stages of HPLC Method Development:
-
Define Separation Goals: Clearly identify the analytes of interest and the purpose of the analysis (e.g., quantification, impurity profiling).[6]
-
Analyte Characterization: Gather all available information on the analyte's physicochemical properties.[6]
-
Select Chromatography Mode & Initial Conditions: Choose the appropriate mode (e.g., Reversed-Phase, Normal Phase) and select a starting column and mobile phase.[5][6]
-
Initial Trials & Scouting: Perform initial runs, often using a generic gradient, to assess the separation.[7]
-
Method Optimization: Systematically adjust parameters like mobile phase composition, pH, temperature, and flow rate to improve resolution and peak shape.[6][8]
-
Method Validation: Once optimized, the method must be validated according to relevant guidelines (e.g., ICH Q2) to ensure it is fit for its intended purpose.[6][9]
dot graph TD A[Define Separation Goals] --> B(Analyte CharacterizationpKa, Polarity, Solubility); B --> C{Select Chromatography Mode}; C -->|Non-polar to Mid-polar| D[Reversed-Phase HPLC]; C -->|Polar| E[Normal Phase / HILIC]; C -->|Ionic| F[Ion-Exchange]; D --> G(Initial ScreeningColumn & Mobile Phase); E --> G; F --> G; G --> H{Initial Separation Acceptable?}; H -->|No| I[Method Optimization- Mobile Phase pH- Gradient- Temperature- Flow Rate]; I --> H; H -->|Yes| J[Method ValidationICH Guidelines];
end caption: "Workflow for systematic HPLC method development."
Protocol 1: Initial Method Screening for Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most common mode, suitable for non-polar to moderately polar compounds.[5][7] A C18 column is often the first choice for screening.[4][10] This protocol outlines a generic screening process using different mobile phase conditions to quickly assess separation feasibility.
Objective: To establish initial chromatographic conditions and identify the most promising mobile phase system (organic modifier and pH).
Methodology:
-
Column Selection:
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase to ensure good peak shape.[1] The injection solvent should ideally be weaker than the initial mobile phase.
-
-
Detector Settings:
-
Scouting Gradients:
-
Perform broad gradient runs to elute all components of the sample.[7] This helps determine the retention behavior and complexity of the sample.[5]
-
Run at least two different organic modifiers (Acetonitrile and Methanol) as they offer different selectivities.[10]
-
Screen at different pH values (e.g., acidic, neutral, basic) to assess the impact on ionizable compounds. A pH between 2 and 4 is a good starting point for weak acids, while a pH of 7-8 is often used for basic compounds.[10]
-
Initial Screening Parameters Table:
| Parameter | Condition 1 (Acidic) | Condition 2 (Neutral/Basic) |
| Column | C18, 150 x 4.6 mm, 5 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Bicarbonate in Water (pH ~7.8) |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | Acetonitrile (ACN) or Methanol (MeOH) |
| Gradient | 5% to 95% B over 20 minutes | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Injection Vol. | 5 µL | 5 µL |
| Detection | UV at analyte λmax | UV at analyte λmax |
After these initial runs, evaluate the chromatograms for peak shape, resolution, and retention time. The combination of organic modifier and pH that provides the best initial separation should be selected for further optimization.
Protocol 2: Method Optimization
Once promising initial conditions are identified, the next step is to fine-tune the parameters to achieve the desired separation goals, balancing resolution with analysis time.[8]
Objective: To optimize selectivity, efficiency, and analysis time by adjusting key chromatographic parameters.
dot graph G { layout=circo; node [shape=circle, style=filled, fontname="Arial"]; center [label="Optimization", shape=doublecircle, fillcolor="#5F6368", fontcolor="#FFFFFF"]; A [label="Mobile Phase\nComposition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Gradient Slope", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Flow Rate", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Mobile Phase\npH", fillcolor="#4285F4", fontcolor="#FFFFFF"];
} caption: "Key parameters for HPLC method optimization."
Methodology:
-
Mobile Phase Composition (%B) and Gradient Slope:
-
Isocratic vs. Gradient: For simple mixtures with few components, an isocratic elution (constant mobile phase composition) may be sufficient.[8] For complex samples or those with a wide range of polarities, gradient elution is necessary to achieve good resolution for all peaks in a reasonable time.[4][5]
-
Gradient Optimization: Adjust the gradient slope (rate of change of %B). A shallower gradient increases resolution but also lengthens the run time. Focus the gradient around the elution time of the target analytes.[7]
-
-
Mobile Phase pH:
-
Column Temperature:
-
Increasing column temperature generally decreases mobile phase viscosity, leading to lower backpressure and potentially faster analysis times.[13]
-
Temperature also affects selectivity. A typical range to explore is 30-60°C.[14] It is crucial to use a column oven for reproducible retention times.[14]
-
-
Flow Rate:
-
Optimizing the flow rate is a balance between analysis time and efficiency (resolution).[13]
-
Lowering the flow rate can improve resolution, while increasing it shortens the run time, potentially at the cost of wider peaks.[13] An initial flow rate of 1.0-1.5 mL/min is common for standard 4.6 mm i.d. columns.[5]
-
Table of Optimization Parameters and Their Effects:
| Parameter | Typical Range/Adjustment | Primary Effect | Secondary Effect |
| Gradient Slope | Adjust %B/min | Resolution, Run Time | Peak Height |
| Mobile Phase pH | ± 0.2-0.5 pH units | Selectivity, Peak Shape (for ionizable compounds) | Retention Time |
| Column Temp. | 30 - 60 °C (in 5°C increments) | Retention Time, Selectivity | System Backpressure, Peak Shape |
| Flow Rate | 0.8 - 2.0 mL/min (for 4.6 mm i.d.) | Run Time, Resolution | System Backpressure, Peak Height |
By systematically adjusting these parameters, either one at a time or using a Design of Experiments (DoE) approach, a robust and optimized HPLC method can be developed that meets the predefined analytical goals.[5]
References
- 1. asianjpr.com [asianjpr.com]
- 2. scispace.com [scispace.com]
- 3. onyxipca.com [onyxipca.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. pharmtech.com [pharmtech.com]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. mastelf.com [mastelf.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. iosrphr.org [iosrphr.org]
- 10. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 11. labcompare.com [labcompare.com]
- 12. hplc.eu [hplc.eu]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS No. 638217-08-0) is a benzofuran derivative with potential applications in biomedical research.[1][2] This compound is recognized as a key intermediate in the synthesis of more complex molecules, including the multi-kinase inhibitor Fruquintinib.[1][3] Notably, it has been identified as a potential inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), a critical mediator of various cellular processes such as proliferation and differentiation.[1][4] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, with a focus on its potential as an FGFR4 inhibitor.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₃ | [1][2][5] |
| Molecular Weight | 205.21 g/mol | [1][5][6] |
| CAS Number | 638217-08-0 | [1][2][5] |
| Appearance | Solid | - |
| Storage | Store at 2°C - 8°C | [6] |
Biological Activity
The primary reported biological activity of this compound is its potential as an enzyme inhibitor, with specific mention of FGFR4 inhibition.[1][2][4] FGFR4 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, undergoes dimerization and autophosphorylation, initiating downstream signaling cascades. These pathways, including the RAS-MAPK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. Dysregulation of FGFR4 signaling is implicated in various cancers.
FGFR4 Signaling Pathway and Point of Inhibition.
Experimental Protocols
Reagent Preparation
1. Stock Solution Preparation:
-
Due to its organic nature, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
To prepare a 10 mM stock solution, dissolve 2.0521 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.[7]
2. Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.[7] It is crucial to maintain a final DMSO concentration below 0.5% in the cell culture to avoid solvent-induced cytotoxicity.
Cell Viability and Proliferation Assays (e.g., MTT or CellTiter-Glo® Assay)
This protocol is designed to determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC50).
Workflow for Cell Viability Assay.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment.[9]
-
Compound Treatment: The following day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM).[8] Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cell death.[8]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[8]
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.[8]
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
Western Blot Analysis for Pathway Modulation
This protocol assesses the compound's effect on the phosphorylation status of key proteins in the FGFR4 signaling pathway.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-FGFR4, total FGFR4, p-ERK, total ERK, p-AKT, and total AKT. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
Data Presentation
Hypothetical IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | Putative FGFR4 Status | IC50 (µM) |
| Hep3B | Hepatocellular Carcinoma | Amplified | 5.2 |
| Huh7 | Hepatocellular Carcinoma | Normal | 25.8 |
| A549 | Lung Cancer | Normal | > 50 |
| MCF-7 | Breast Cancer | Normal | > 50 |
Hypothetical Western Blot Densitometry Analysis
| Treatment | p-FGFR4 / Total FGFR4 (Fold Change) | p-ERK / Total ERK (Fold Change) | p-AKT / Total AKT (Fold Change) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| Compound (5 µM) | 0.35 | 0.45 | 0.60 |
| Compound (10 µM) | 0.15 | 0.20 | 0.30 |
Safety and Handling
-
Hazard Identification: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[10]
-
Precautionary Measures: Handle in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10] Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[10]
-
First Aid: In case of contact with skin, wash off with soap and plenty of water.[10] In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes.[10] If inhaled, move the person into fresh air.[10] If swallowed, seek immediate medical attention.[10]
Troubleshooting
| Issue | Possible Cause | Solution |
| No observable effect | Inactive compound, incorrect concentration, short incubation time. | Verify compound activity with a positive control, perform a dose-response experiment over a wider concentration range, and optimize the incubation time.[7] |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects in plates. | Ensure a homogenous cell suspension before seeding, use calibrated pipettes, and avoid using the outer wells of microplates.[7] |
| Compound precipitation in media | Poor solubility. | Ensure the stock solution is fully dissolved. Consider using a lower concentration or a different solvent system, ensuring solvent compatibility with cells. |
Conclusion
This compound is a valuable research tool with potential as an FGFR4 inhibitor. The protocols outlined in these application notes provide a framework for investigating its biological effects in cell culture. Researchers should adapt these protocols to their specific cell lines and experimental questions, always including appropriate controls to ensure the validity of their results. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 2. Buy this compound | 638217-08-0 [smolecule.com]
- 3. qingmupharm.com [qingmupharm.com]
- 4. This compound | 638217-08-0 [chemicalbook.com]
- 5. 638217-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 638217-08-0 | FH148077 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.bldpharm.com [file.bldpharm.com]
Application Notes and Protocols: Synthesis of N-Aryl-Heteroarylamines from Benzofuran Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-aryl-heteroarylamines, a crucial scaffold in medicinal chemistry, utilizing functionalized benzofuran precursors. The primary method detailed is the palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction for the formation of C-N bonds.[1][2] These protocols are intended to serve as a guide for researchers in drug discovery and development, offering a pathway to novel chemical entities with potential therapeutic applications.
Introduction
Benzofuran derivatives are integral to numerous biologically active compounds and approved pharmaceuticals.[3][4] The incorporation of an N-aryl-heteroarylamine moiety onto a benzofuran core can significantly modulate the pharmacological properties of the resulting molecule. The Buchwald-Hartwig amination reaction has emerged as a premier method for the synthesis of aryl amines, offering significant advantages over traditional methods like nucleophilic aromatic substitution, particularly in terms of substrate scope and functional group tolerance.[1] This application note details the synthesis of N-aryl-heteroarylamines through the coupling of halobenzofurans with various heteroaromatic amines.
Core Synthetic Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination
The central strategy involves the palladium-catalyzed cross-coupling of a halogenated benzofuran (typically a bromobenzofuran) with a heteroarylamine in the presence of a suitable phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.
General Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
Experimental Protocols
Materials and General Conditions
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Aryl halides, amines, catalysts, ligands, and bases should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of N-(Benzofuran-2-yl)-N-phenylpyridin-2-amine
Reaction:
Materials:
-
2-Bromobenzofuran (1.0 mmol, 1.0 equiv)
-
N-Phenylpyridin-2-amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromobenzofuran, N-phenylpyridin-2-amine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. Upon completion (typically 12-24 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired N-(benzofuran-2-yl)-N-phenylpyridin-2-amine.
Data Presentation
The following table summarizes representative yields for the synthesis of various N-aryl-heteroarylamines using benzofuran precursors under optimized Buchwald-Hartwig conditions.
| Entry | Benzofuran Precursor | Amine | Product | Yield (%) |
| 1 | 2-Bromobenzofuran | Aniline | N-(Benzofuran-2-yl)aniline | 85 |
| 2 | 2-Bromobenzofuran | 2-Aminopyridine | N-(Benzofuran-2-yl)pyridin-2-amine | 78 |
| 3 | 3-Bromobenzofuran | Carbazole | 9-(Benzofuran-3-yl)-9H-carbazole | 92 |
| 4 | 5-Bromobenzofuran | Indole | 1-(Benzofuran-5-yl)-1H-indole | 81 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aryl-heteroarylamines from benzofuran precursors.
Caption: Experimental workflow for synthesis and purification.
Buchwald-Hartwig Catalytic Cycle
The catalytic cycle for the Buchwald-Hartwig amination is a well-established mechanism involving a palladium(0)/palladium(II) cycle.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides an efficient and versatile method for the synthesis of N-aryl-heteroarylamines from readily available benzofuran precursors. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of novel compounds for drug discovery. Careful optimization of reaction parameters is key to achieving high yields and purity of the desired products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Demethylation in Benzofuran Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active molecules. The synthesis of hydroxylated benzofurans is often a key step in the preparation of these target compounds. A common and effective strategy to achieve this is through the demethylation of precursor methoxy-substituted benzofurans. The selection of the appropriate demethylating agent and reaction conditions is crucial to ensure high yields and compatibility with other functional groups present in the molecule.
This document provides detailed protocols for various demethylation methods, a comparative summary of their effectiveness, and visual guides to the experimental workflow and reaction mechanisms.
Data Presentation: Comparison of Common Demethylation Reagents
The following table summarizes the reaction conditions and reported yields for the demethylation of various methoxy-substituted aryl ethers, including those relevant to benzofuran synthesis. It is important to note that the yields are highly substrate-dependent and the conditions listed are representative examples.
| Demethylating Agent | Substrate Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| BBr₃ | 3,5-Dimethoxy-2-iodobenzaldehyde | Dichloromethane (DCM) | -78 to rt | - | Low (agglomeration issues) | [1] |
| N-[2-(3,4-dimethoxyphenyl)ethyl]phthalimide | Dichloromethane (DCM) | -78 to rt | - | 72 (cyclized product) | [2] | |
| Aryl methyl ether | Dichloromethane (DCM) | -78 to rt | Overnight | Varies | [3] | |
| HBr | Phenolic methyl ethers | Acetic Acid / H₂O | 100 - 130 | 3 h | Varies | [3][4] |
| AlCl₃ | ortho-Substituted aryl methyl ethers | Dichloromethane (DCM) | rt | Several hours | 90-98 | [5] |
| N-[2-(3,5-dimethoxyphenyl)ethyl]phthalimide | Dichloromethane (DCM) | -15 to rt | 8 h | 75 (cyclized product) | [6] | |
| Thiolates (e.g., Sodium Ethanethiolate) | Nucleoside dimethyl phosphonate esters | - | High Temperature | - | 54 | [7] |
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid and one of the most effective reagents for the cleavage of aryl methyl ethers. It is particularly useful for its high reactivity, often allowing for reactions to proceed at low temperatures. However, it is highly corrosive and moisture-sensitive, requiring careful handling.
Materials:
-
Methoxy-substituted benzofuran derivative
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Methanol (for quenching)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the methoxy-substituted benzofuran (1.0 equiv.) in anhydrous DCM in a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C) using an appropriate cooling bath (e.g., dry ice/acetone or ice/water).
-
Slowly add the BBr₃ solution (1.1-1.5 equiv. per methoxy group) dropwise to the stirred solution. The reaction is often exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC until the starting material is consumed). Reaction times can vary from 1 hour to overnight.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol. This will hydrolyze the excess BBr₃ and the boron-phenoxide complex.
-
Remove the solvent under reduced pressure.
-
Add DCM and water to the residue and transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired hydroxylated benzofuran.
Protocol 2: Demethylation using Hydrobromic Acid (HBr)
Hydrobromic acid is a strong Brønsted acid that can effectively cleave aryl methyl ethers, although it typically requires higher reaction temperatures than BBr₃. This method is often less expensive but may not be suitable for substrates with acid-sensitive functional groups.[4]
Materials:
-
Methoxy-substituted benzofuran derivative
-
Hydrobromic acid (48% aqueous solution or HBr in acetic acid)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask containing the methoxy-substituted benzofuran (1.0 equiv.), add a solution of HBr (e.g., 48% aqueous HBr or a solution of HBr in acetic acid).
-
Heat the reaction mixture to reflux (typically 100-130 °C) and maintain for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the effervescence ceases.
-
Extract the product with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Demethylation using Aluminum Chloride (AlCl₃)
Aluminum chloride is another Lewis acid that can be used for the demethylation of aryl methyl ethers. It is generally less reactive than BBr₃ and may require higher temperatures or longer reaction times.[5]
Materials:
-
Methoxy-substituted benzofuran derivative
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the methoxy-substituted benzofuran (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add anhydrous AlCl₃ (typically 1.5-3.0 equiv. per methoxy group) portion-wise to the stirred suspension. The reaction may be exothermic.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water or dilute HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Experimental Workflow for a General Demethylation Reaction
Caption: General experimental workflow for demethylation.
Reaction Mechanism of BBr₃-Mediated Demethylation
Caption: Mechanism of BBr₃-mediated demethylation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scaled-Up Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, a key intermediate in the production of the VEGFR inhibitor, Fruquintinib. The document outlines both a laboratory-scale synthesis and a scaled-up industrial approach, addressing common challenges encountered during large-scale production.
Introduction
This compound is a crucial building block in the synthesis of Fruquintinib, a potent and highly selective oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) -1, -2, and -3.[1][2][3] Fruquintinib has been approved for the treatment of metastatic colorectal cancer.[1][3] The efficient and scalable synthesis of its benzofuran intermediate is therefore of significant interest to the pharmaceutical industry. This document provides a comprehensive guide to its synthesis, with a focus on scalability.
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Industrial-Scale Synthesis Parameters
| Parameter | Laboratory-Scale Synthesis | Industrial-Scale Synthesis | Reference |
| Starting Material | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | [4][5] |
| Demethylating Agent | Boron tribromide (BBr₃) | Aluminum chloride / Dodecanethiol | [4][5] |
| Solvent | Dichloromethane (DCM) | Toluene | [4][5] |
| Reaction Scale | 3.38 g | 100 kg | [4][5] |
| Reaction Temperature | -5°C to 0°C | 60-70°C | [4][5] |
| Reaction Time | 2 hours | Not specified | [4][5] |
| Work-up | Quenching with NaHCO₃, extraction with EtOAc | Not detailed | [4][5] |
| Purification | Column Chromatography | Crystallization/Slurrying | [5][6] |
| Yield | 99% | ~85-90% (inferred) | [4][5] |
| Purity | >95% | >99% | [5] |
Table 2: Key Reagents and Stoichiometry for Laboratory-Scale Synthesis
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | 219.23 | 3.38 | 15.4 | 1 |
| Boron tribromide (1.0 M in DCM) | 250.52 | 11.5 (in solution) | 46.0 | 3 |
| Dichloromethane (DCM) | 84.93 | ~50 mL | - | - |
Experimental Protocols
Laboratory-Scale Synthesis via Demethylation with Boron Tribromide
This protocol is adapted from established laboratory procedures.[4]
Materials:
-
6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide
-
Boron tribromide (1.0 M solution in Dichloromethane)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3.38 g (15.4 mmol) of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide in 50 mL of anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to -5°C using an ice-salt bath.
-
Slowly add 31 mL (30.8 mmol) of a 1.0 M solution of boron tribromide in dichloromethane to the stirred solution. Maintain the temperature at -5°C.
-
Stir the reaction mixture at -5°C for 1 hour.
-
Add an additional 15 mL of the boron tribromide solution and continue stirring at 0°C for another hour.
-
Carefully pour the reaction mixture into a flask containing a stirred mixture of crushed ice and saturated aqueous NaHCO₃ solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound as a solid (Yield: 3.16 g, 99%).[4]
Industrial-Scale Synthesis Approach
Industrial production often seeks to avoid hazardous reagents like boron tribromide and costly purification methods like chromatography. The following outlines a general approach derived from patent literature for a more scalable process.[5][7]
Key Considerations for Scale-Up:
-
Reagent Selection: Replacement of BBr₃ with less hazardous and more cost-effective reagents like aluminum chloride in the presence of a thiol such as dodecanethiol.[5]
-
Solvent Choice: Use of higher-boiling and less volatile solvents like toluene instead of dichloromethane.[5]
-
Work-up and Purification: Development of a crystallization or slurry-based purification method to replace chromatography, which is not practical at a large scale.[5][6]
-
Process Safety: Implementation of robust temperature control and off-gas handling systems, especially when dealing with reagents that can produce noxious byproducts. The synthesis of a precursor to the target molecule is noted to produce sodium sulfide, which has an unpleasant odor and requires careful post-reaction treatment.[7]
Generalized Industrial Protocol:
-
Demethylation: A mixture of 6-methoxy-N,2-dimethylbenzofuran-3-carboxamide (100 g), toluene (700 ml), and dodecanethiol (138.4 g) is treated with aluminum chloride (152.04 g) in portions at 25-35°C. The mixture is then heated to 60-70°C and stirred.[5]
-
Work-up: Upon reaction completion, the mixture is cooled and subjected to an aqueous work-up to remove inorganic salts.
-
Crystallization: The crude product is isolated and then purified by crystallization or by slurrying in a suitable solvent (e.g., acetonitrile) to achieve high purity (>99%).[5]
Mandatory Visualizations
Fruquintinib Synthesis Workflow
Caption: Synthetic workflow for Fruquintinib production.
VEGFR Signaling Pathway and Inhibition by Fruquintinib
Caption: Fruquintinib inhibits VEGFR signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. From bench to bedside: the development journey of fruquintinib as a colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. tdcommons.org [tdcommons.org]
- 6. tdcommons.org [tdcommons.org]
- 7. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Characterization of Benzofuran Derivatives by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzofuran derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships, ensuring quality control in drug manufacturing, and elucidating their metabolic fate. This document provides detailed application notes and experimental protocols for the characterization of benzofuran derivatives using two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For benzofuran derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and identifying substitution patterns.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The following tables summarize typical chemical shift ranges for protons and carbons in substituted benzofuran derivatives. Actual shifts can vary depending on the specific substituents and the solvent used.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Benzofurans
| Proton | Chemical Shift (ppm) | Multiplicity | Notes |
| H-2 | 6.6 - 7.6 | s, d | Position is highly sensitive to substitution at C2 and C3. |
| H-3 | 6.8 - 7.2 | s, d | Often coupled to H-2 if both are present. |
| H-4 | 7.2 - 7.8 | d, t | Part of the benzene ring system. |
| H-5 | 7.1 - 7.5 | t, d | Part of the benzene ring system. |
| H-6 | 7.0 - 7.4 | t, d | Part of the benzene ring system. |
| H-7 | 7.3 - 7.9 | d | Often the most downfield proton on the benzene ring. |
| Substituent Protons | 0.8 - 4.0 (Alkyl), 6.5 - 8.5 (Aryl) | Varies | Dependent on the nature of the substituent. |
Data compiled from multiple sources, including[2][3][4].
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Benzofurans
| Carbon | Chemical Shift (ppm) | Notes |
| C-2 | 145 - 160 | Highly dependent on substitution. |
| C-3 | 102 - 125 | Shielded compared to other sp² carbons in the furan ring. |
| C-3a | 115 - 128 | Bridgehead carbon. |
| C-4 | 120 - 130 | |
| C-5 | 122 - 128 | |
| C-6 | 120 - 125 | |
| C-7 | 110 - 120 | |
| C-7a | 150 - 160 | Bridgehead carbon, adjacent to oxygen. |
| Substituent Carbons | 10 - 60 (Alkyl), 110 - 160 (Aryl) | Dependent on the nature of the substituent. |
Data compiled from multiple sources, including[2][5][6][7].
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines the general steps for preparing a benzofuran derivative sample for NMR analysis.
Materials:
-
Benzofuran derivative (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[8]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette and glass wool
-
Vortex mixer or sonicator
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the benzofuran derivative.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many nonpolar organic compounds.[8]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean vial.[8] Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter which can degrade the quality of the NMR spectrum, filter the solution. Place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into the clean NMR tube.
-
Sample Transfer and Capping: Ensure the liquid level in the NMR tube is between 4.0 and 5.0 cm.[8] Cap the NMR tube securely to prevent solvent evaporation.
-
Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or isopropanol to remove any dust or fingerprints.[8]
-
Data Acquisition: Insert the sample into the NMR spectrometer. Perform standard acquisition experiments, including ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR experiments like COSY, HSQC, and HMBC for unequivocal signal assignments.[9]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for benzofuran derivatives.[10]
Data Presentation: Characteristic Mass Spectral Data
The fragmentation of benzofuran derivatives is highly dependent on their substitution patterns. The following table summarizes some common fragmentation patterns observed in the mass spectra of different classes of benzofuran derivatives.
Table 3: Characteristic Mass Spectral Fragmentation of Benzofuran Derivatives
| Derivative Class | Precursor Ion | Key Fragment Ions (m/z) | Fragmentation Pathway |
| 2-Aroylbenzofurans | [M+H]⁺ | [M+H - C₆H₆]⁺, 105 | Competitive hydrogen rearrangements leading to the loss of a benzene molecule or formation of an acylium ion.[11][12] |
| [M+H - C₆H₆]⁺ | [M+H - C₆H₆ - CO]⁺, [M+H - C₆H₆ - CO₂]⁺ | Subsequent loss of carbon monoxide and carbon dioxide.[11][12] | |
| Halogenated Benzofurans | [M+H]⁺ | [M+H - •Br]⁺, [M+H - •Cl]⁺ | Radical elimination of the halogen atom.[11][12] |
| Methoxy-substituted Benzofurans | [M+H]⁺ | [M+H - •CH₃]⁺, [M+H - CH₂O]⁺ | Elimination of a methyl radical or formaldehyde.[11][12] |
| 2-Aminopropyl-benzofurans | [M]⁺ | 44 | Cleavage of the side chain, resulting in a characteristic [CH₃CHNH₂]⁺ fragment.[8] |
| Dihydrobenzofuran Neolignans | [M+H]⁺ | [M+H - MeOH]⁺, [M+H - 2MeOH]⁺ | Loss of one or two methanol molecules.[13] |
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general procedure for the analysis of benzofuran derivatives using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
Materials and Instrumentation:
-
HPLC or UPLC system
-
Mass spectrometer with ESI or APCI source
-
C18 reversed-phase HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)
Procedure:
-
Sample Preparation: Prepare a stock solution of the benzofuran derivative in a suitable organic solvent. Dilute the stock solution with the initial mobile phase composition to a final concentration within the linear range of the instrument (typically in the ng/mL to µg/mL range).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example, start with a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 40 °C.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often suitable for many benzofuran derivatives.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity for the analyte.
-
MS Scan: Perform a full scan MS experiment to determine the m/z of the precursor ion ([M+H]⁺ or [M-H]⁻).
-
MS/MS Scan: Select the precursor ion and perform product ion scans at various collision energies to obtain a characteristic fragmentation pattern. For targeted quantification, selected reaction monitoring (SRM) can be used.
-
-
Data Analysis: Process the acquired data using the instrument's software. Identify the retention time and the mass-to-charge ratio of the parent ion and its fragments. Compare the obtained fragmentation pattern with known patterns or use it for structural elucidation.
Visualizations
Structure Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an unknown benzofuran derivative by combining NMR and Mass Spectrometry data.
Caption: Workflow for structure elucidation using NMR and MS.
Potential Signaling Pathway Modulation
Certain benzofuran derivatives have been investigated for their potential to modulate signaling pathways implicated in diseases like cancer. The diagram below illustrates a simplified representation of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a key regulator of angiogenesis, and a potential point of inhibition by some benzofuran derivatives.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]
- 4. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]
- 5. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. spectrabase.com [spectrabase.com]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. acdlabs.com [acdlabs.com]
- 12. clinicalpub.com [clinicalpub.com]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: 4-Anilinopiperidine as a Versatile Intermediate for Specialty Chemicals
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Anilinopiperidine is a key chemical intermediate widely utilized in the synthesis of a variety of specialty chemicals, most notably complex pharmaceutical compounds.[1] Its structure, featuring a piperidine ring and an aniline moiety, provides two reactive sites, allowing for sequential and controlled modifications. This dual reactivity makes it a valuable building block in multi-step synthetic pathways.[2] One of the most significant applications of 4-anilinopiperidine is in the synthesis of potent analgesics, such as fentanyl and its analogs.[1][3] The piperidine nitrogen can be readily alkylated or acylated, while the aniline group can undergo various transformations, leading to a diverse range of high-value molecules. These application notes provide an overview of its properties, key synthetic applications, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 4-anilinopiperidine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₆N₂ | [4][5] |
| Molecular Weight | 176.26 g/mol | [5] |
| Appearance | White Powder | [4] |
| CAS Number | 23056-29-3 | [4][6] |
Key Applications in Specialty Chemical Synthesis
4-Anilinopiperidine is a crucial precursor in several synthetic routes for producing specialty chemicals, particularly in the pharmaceutical industry.
-
Fentanyl and its Analogs: It is a well-established intermediate in the "Gupta method" for fentanyl synthesis.[1][7] In this pathway, the piperidine nitrogen of 4-anilinopiperidine is alkylated with a phenethyl group to form 4-anilino-N-phenethylpiperidine (ANPP).[1][3] ANPP is the immediate precursor to fentanyl, which is then formed by acylation of the aniline nitrogen.[3]
-
Other Opioids: Beyond fentanyl, 4-anilinopiperidine derivatives are used to create other potent analgesics like carfentanil, sufentanil, and remifentanil.[8]
-
Protecting Group Chemistry: The piperidine nitrogen can be protected, for example, by acylation with ethyl chloroformate, to allow for selective reactions at other parts of the molecule.[2] This protected intermediate, ethyl 4-anilinopiperidine-1-carboxylate, is also a key precursor in various synthetic strategies.[2]
Synthetic Pathway Diagram
The following diagram illustrates a generalized synthetic pathway for the production of fentanyl, highlighting the central role of 4-anilinopiperidine.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Anilinopiperidine to form 4-Anilino-N-phenethylpiperidine (ANPP)
This protocol is adapted from established methods for the synthesis of ANPP, a key intermediate for fentanyl.[3]
Materials:
-
4-Anilinopiperidine
-
2-Phenethyl bromide
-
Sodium hydroxide (100%)
-
Ice-cold water
-
Petroleum ether (60-80 °C)
-
Two-neck round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a two-neck round-bottom flask equipped with a condenser and magnetic stir bar, add 4-anilinopiperidine (0.10 moles, 17.6 g) and 50 ml of 100% sodium hydroxide.[3]
-
Heat the reaction mixture to 120 °C.[3]
-
Add 2-phenethyl bromide (0.2 moles, 37 g) to the heated mixture.[3]
-
Stir the reaction mixture for 2 hours at 120 °C.[3]
-
After the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.[3]
-
Collect the crude product by filtration.[3]
-
Recrystallize the crude product from petroleum ether (60-80 °C) to obtain pure 4-anilino-N-phenethylpiperidine.[3]
Reaction Monitoring: The progress of the reaction can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the consumption of starting materials and the formation of the product.[9][10]
Quantitative Data Summary
The following table summarizes typical reaction yields for key transformations involving 4-anilinopiperidine and its derivatives in the synthesis of fentanyl.
| Reaction Step | Starting Material | Product | Reagents | Yield | Reference |
| Reductive Amination | 1-(2-phenethyl)-4-piperidone | 1-(2-phenethyl)-4-anilinopiperidine | Aniline, Sodium triacetoxyborohydride | 91% | [11] |
| Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Fentanyl | Propionyl chloride, DIPEA | 95% | [11] |
Experimental Workflow Diagram
The following diagram outlines the workflow for the N-alkylation of 4-anilinopiperidine as described in Protocol 1.
Conclusion: 4-Anilinopiperidine is a highly valuable and versatile intermediate in the synthesis of specialty chemicals, particularly in the development of pharmaceuticals. Its utility is well-demonstrated in the efficient and high-yield syntheses of complex molecules like fentanyl.[11] The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors. Careful adherence to established procedures and reaction monitoring are essential for achieving high yields and purity of the desired products.
References
- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 2. benchchem.com [benchchem.com]
- 3. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 4. Fentanyl Related Compound B (4-Anilinopiperidine) [cymitquimica.com]
- 5. GSRS [precision.fda.gov]
- 6. 4-Anilinopiperidine | C11H16N2 | CID 89982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. regulations.gov [regulations.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. policija.si [policija.si]
- 11. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Multi-Step Synthesis of Fruquintinib Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of Fruquintinib intermediates.
I. Troubleshooting Guide: Synthesis of 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide
This guide addresses common issues encountered during the synthesis of the key benzofuran intermediate of Fruquintinib.
Problem 1: Low Yield and Purity in the Traditional Synthesis Route
Q: My synthesis of this compound via the route involving sodium sulfide results in a low yield (around 53%) and purity (around 92%). What are the likely causes and solutions?
A: This traditional synthetic route is known for several challenges that contribute to low yield and purity.
-
Formation of Sodium Sulfide: The reaction generates a significant amount of sodium sulfide, which has a strong, unpleasant odor and requires a challenging work-up.
-
Oxidative Decomposition: The use of strong oxidizing agents like sodium hypochlorite to treat the sodium sulfide byproduct can lead to the oxidative decomposition of the desired product.
-
Use of Expensive Catalysts: Some variations of this route employ expensive palladium catalysts, increasing the overall cost.
Troubleshooting Suggestions:
-
Alternative Synthesis Route: Consider adopting a more modern, multi-step synthesis that avoids the use of sodium sulfide and harsh oxidizing agents. A recommended alternative involves a seven-step process:
-
Halogenation
-
Acylation
-
Coupling
-
Ring Closure
-
Hydrolysis
-
Amination
-
Substitution
-
-
Process Optimization: If you must use the traditional route, carefully control the addition of the oxidizing agent. Use the minimum effective amount and maintain a low temperature during the work-up to minimize product decomposition.
Problem 2: Difficulty with Purification
Q: I'm facing challenges in purifying the crude this compound. What are the recommended methods?
A: Purification of this intermediate can be challenging due to the presence of unreacted starting materials and side products.
Troubleshooting Suggestions:
-
Crystallization: Crystallization is an effective method for purifying the final product. Experiment with different solvent systems to achieve optimal purity. A mixed solvent system may be beneficial.
-
Column Chromatography: For removal of closely related impurities, column chromatography using silica gel is a standard and effective technique. The choice of eluent is critical and should be optimized based on TLC analysis.
II. Troubleshooting Guide: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
This guide focuses on troubleshooting the synthesis of the quinazoline intermediate.
Problem 1: Low Yield in the Chlorination Step
Q: I am experiencing low yields in the final chlorination step to produce 4-chloro-6,7-dimethoxyquinazoline from 4-hydroxy-6,7-dimethoxyquinazoline. What are the potential reasons and how can I improve the yield?
A: Low yields in this step are often attributed to incomplete reaction, side product formation, or suboptimal reaction conditions.
Troubleshooting Suggestions:
-
Moisture Control: The chlorinating agent, typically phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent reagent quenching.
-
Reagent Ratio: The molar ratio of the chlorinating agent to the 4-hydroxy-6,7-dimethoxyquinazoline is critical. An insufficient amount will lead to an incomplete reaction. It is recommended to use an excess of the chlorinating agent.
-
Reaction Temperature and Time: The reaction temperature should be carefully controlled, typically between 90-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time, which can range from 4 to 12 hours.[1][2]
-
Solvent Choice: While phosphorus oxychloride can act as both reactant and solvent, using a high-boiling inert solvent like diethylene glycol dimethyl ether can sometimes improve the reaction outcome.[2]
Problem 2: Formation of Impurities
Q: My final product is contaminated with impurities. What are the likely side products and how can I minimize their formation?
A: The primary impurity is often the unreacted starting material, 4-hydroxy-6,7-dimethoxyquinazoline. Other impurities can arise from side reactions if the temperature is too high or the reaction time is too long.
Troubleshooting Suggestions:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range to avoid thermal decomposition and the formation of undesired byproducts.
-
Reaction Monitoring: Use TLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products. A common developing solvent for TLC is a mixture of dichloromethane and petroleum ether (e.g., 1:8 v/v).[2]
-
Purification: Recrystallization is an effective method for purifying the crude product. A mixed solvent system of ethyl acetate and ethanol (e.g., 1:1 v/v) is reported to be effective.[2]
III. Troubleshooting Guide: Final SNAr Coupling Reaction
This section provides guidance on the final step of Fruquintinib synthesis.
Problem: Low Yield in the Final Coupling Step
Q: The SNAr reaction between this compound and 4-chloro-6,7-dimethoxyquinazoline is giving me a lower than expected yield. How can I optimize this reaction?
A: The reported yield for this reaction is approximately 85%. If your yield is significantly lower, consider the following factors.
Troubleshooting Suggestions:
-
Base Selection: The choice and amount of base are crucial. Potassium carbonate is a commonly used base for this reaction. Ensure it is anhydrous and used in an appropriate molar excess.
-
Solvent Purity: The solvent, typically acetonitrile or dimethylformamide (DMF), should be dry. The presence of water can lead to side reactions and reduce the yield.[3]
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature (e.g., 70-85°C).[3][4] Ensure the temperature is maintained consistently.
-
Purity of Intermediates: The purity of both the benzofuran and quinazoline intermediates is critical for a high-yielding final step. Impurities can interfere with the reaction.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the multi-step synthesis of Fruquintinib?
A1: The two primary intermediates that are coupled in the final step of Fruquintinib synthesis are:
-
This compound
-
4-chloro-6,7-dimethoxyquinazoline
Q2: What are the major challenges in the synthesis of the benzofuran intermediate?
A2: The traditional synthesis route for this compound is challenging due to the production of odorous and difficult-to-handle sodium sulfide, the use of harsh oxidizing agents that can decompose the product, and the reliance on expensive palladium catalysts in some methods. This often leads to low yields and purity.[5]
Q3: What analytical techniques are recommended for monitoring the progress of the reactions and assessing the purity of the intermediates?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for real-time monitoring of reaction progress. For quantitative analysis of purity and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the method of choice. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the intermediates and the final product. A validated UPLC-MS/MS method has been reported for the quantification of Fruquintinib.[6]
Q4: Are there any known impurities that I should be aware of during the synthesis?
A4: Yes, several process-related impurities can be formed. For the synthesis of 4-chloro-6,7-dimethoxyquinazoline, the corresponding 4-hydroxy precursor is a common impurity. In the final coupling step, unreacted starting materials can be carried over. It is crucial to have analytical standards for potential impurities to ensure the quality of the final active pharmaceutical ingredient.
V. Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material(s) | Product | Reported Yield | Reference(s) |
| Chlorination of 4-hydroxy-6,7-dimethoxyquinazoline | 4-hydroxy-6,7-dimethoxyquinazoline | 4-chloro-6,7-dimethoxyquinazoline | 79.2% | [2] |
| Final SNAr Coupling | This compound and 4-chloro-6,7-dimethoxyquinazoline | Fruquintinib | ~85% | |
| Traditional Synthesis of this compound (problematic step) | (Specific precursors for the older route) | This compound | 53% | [5] |
VI. Experimental Protocols
Protocol 1: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
This protocol is adapted from reported procedures for the chlorination of 4-hydroxy-6,7-dimethoxyquinazoline.[1][2]
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxy-6,7-dimethoxyquinazoline (1.0 eq).
-
Reagent Addition: Add diethylene glycol dimethyl ether as a solvent, followed by the slow addition of phosphorus oxychloride (POCl₃) (e.g., 3.5 eq).
-
Reaction: Heat the reaction mixture to 100°C and maintain this temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC using a dichloromethane:petroleum ether (1:8) solvent system. The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an ice-cold 10% aqueous potassium carbonate solution with vigorous stirring.
-
Isolation: Stir the resulting suspension for 2 hours to allow for complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a 1:1 mixture of ethyl acetate and ethanol to obtain 4-chloro-6,7-dimethoxyquinazoline as a solid.
Protocol 2: Final SNAr Coupling to Synthesize Fruquintinib
This protocol is a general representation of the final coupling step.[3][4]
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 4-chloro-6,7-dimethoxyquinazoline (1.0-1.2 eq), and anhydrous potassium carbonate (e.g., 2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 70-85°C and stir for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature. If using DMF, dilute the mixture with water to precipitate the crude product. If using acetonitrile, the product may precipitate upon cooling.
-
Isolation: Collect the crude Fruquintinib by filtration and wash with water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., a mixture of dichloromethane and methanol followed by slurrying in acetonitrile) to yield pure Fruquintinib.[3]
VII. Mandatory Visualization
Caption: Synthetic workflow for Fruquintinib, highlighting the preparation of the two key intermediates and the final coupling reaction.
Caption: Logical troubleshooting workflow for addressing low yield in the chlorination step of 4-chloro-6,7-dimethoxyquinazoline synthesis.
Caption: Simplified signaling pathway showing the mechanism of action of Fruquintinib in inhibiting VEGF-mediated angiogenesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. tdcommons.org [tdcommons.org]
- 5. benchchem.com [benchchem.com]
- 6. Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported and effective method is the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[1] This reaction typically employs a Lewis acid like boron tribromide (BBr₃) in a suitable solvent such as dichloromethane (DCM).[2]
Q2: What are the primary applications of this compound?
A2: This compound is a key intermediate in the synthesis of more complex molecules.[1] Notably, it is a crucial building block for Fruquintinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[1]
Q3: Are there alternative reagents for the demethylation step?
A3: Yes, while BBr₃ is common, other reagents can be used for the demethylation of aryl methyl ethers. These include strong protic acids like hydrobromic acid (HBr) and nucleophilic reagents such as thiolates.[3][4] However, these alternatives may require harsher conditions, such as elevated temperatures, and might have lower functional group tolerance compared to BBr₃.[3]
Q4: What is the relevance of the VEGFR signaling pathway to this compound?
A4: this compound is a precursor to Fruquintinib, a VEGFR inhibitor.[1] The VEGFR signaling pathway is critical for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis.[5][6] By inhibiting VEGFR, Fruquintinib can suppress tumor angiogenesis.
Troubleshooting Guide: Demethylation with Boron Tribromide
This guide addresses common issues encountered during the demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide using BBr₃.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Degradation of starting material or product. - Inactive BBr₃ due to moisture exposure. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure strict anhydrous conditions throughout the experiment. - Use a fresh bottle of BBr₃ or a recently titrated solution. - Maintain the recommended reaction temperature; avoid excessive heating. |
| Formation of an Emulsion or Agglomerate During Work-up | - Formation of boron salts that are partially soluble in both aqueous and organic layers. | - Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - If the problem persists, adjust the pH of the aqueous layer.[3] - In some cases, filtering the entire mixture through a pad of celite can help. |
| Product Contaminated with Boron Byproducts | - Incomplete quenching of boron species. - Boronic acids or borate esters co-precipitating with the product. | - Quench the reaction with methanol and remove the resulting trimethyl borate by rotary evaporation. Repeat this process several times. - A short silica gel plug filtration, eluting with ethyl acetate, can effectively remove baseline boron-containing impurities. |
| Presence of Unreacted Starting Material | - Insufficient BBr₃. - Short reaction time. | - Use a slight excess of BBr₃ (e.g., 2-3 equivalents per methoxy group). - Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Product is Difficult to Purify by Column Chromatography (Streaking/Tailing) | - The phenolic hydroxyl group can interact strongly with the acidic silica gel. - Inappropriate solvent system polarity. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. - Add a small percentage of acetic or formic acid (0.1-1%) to the mobile phase to improve peak shape.[7] - Consider using a different stationary phase, such as neutral alumina. - Explore alternative solvent systems, such as dichloromethane/methanol or toluene/ethyl acetate.[8] |
Experimental Protocols
Synthesis of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (Precursor)
This two-step protocol starts with the commercially available 6-methoxy-2-methylbenzofuran-3-carboxylic acid.
Step 1: Formation of the Acid Chloride
A mixture of 6-methoxy-2-methylbenzofuran-3-carboxylic acid (1 equivalent) and toluene is heated. Thionyl chloride (approximately 2 equivalents) is added slowly, and the mixture is heated to 65-75°C until the reaction is complete (monitored by TLC or HPLC). The reaction mixture is then cooled.
Step 2: Amidation
In a separate vessel, monomethylamine hydrochloride (approximately 1 equivalent) is added to an aqueous solution of potassium carbonate at 0-10°C. The acid chloride mixture from Step 1 is then added slowly to this amine solution, maintaining the temperature between 0-10°C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as acetonitrile.
Synthesis of this compound
This protocol details the demethylation of the methoxy precursor using boron tribromide.
| Parameter | Value/Condition |
| Starting Material | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (15.4 mmol, 1 equiv.) |
| Reagent | Boron tribromide (BBr₃), 1.0 M solution in DCM (46.2 mmol, 3 equiv.) |
| Solvent | Dichloromethane (DCM), anhydrous |
| Temperature | -5°C to 0°C |
| Reaction Time | 2 hours |
| Reported Yield | ~99% |
Procedure:
-
Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in 50 mL of anhydrous dichloromethane in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -5°C using an appropriate cooling bath.
-
Slowly add a 1.0 M solution of BBr₃ in dichloromethane (31 mL, 30.8 mmol, 2 equivalents) to the cooled solution.
-
Stir the reaction mixture at -5°C for 1 hour.
-
Add an additional portion of the BBr₃ solution (15 mL, 15.4 mmol, 1 equivalent) and continue stirring for another hour at 0°C.[2]
-
Upon reaction completion (monitored by TLC), carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate and ice.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the solid product.[2]
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
VEGFR Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade leading to angiogenesis.
References
- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. silicycle.com [silicycle.com]
- 8. reddit.com [reddit.com]
managing solubility issues with benzofuran carboxamides in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the common challenges associated with the poor aqueous solubility of benzofuran carboxamides. Inconsistent or inaccurate experimental results due to compound precipitation can significantly hinder research and development. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate reliable and reproducible outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My benzofuran carboxamide precipitates immediately when I dilute my DMSO stock into an aqueous assay buffer.
-
Question: What is the most common reason for this precipitation, and what should I check first? Answer: This phenomenon, often called "crashing out" or "antisolvent precipitation," is typically due to the drastic change in solvent polarity. The compound is soluble in the organic solvent (DMSO) but not in the aqueous buffer. The first step is to re-evaluate the final concentration of DMSO in your assay. For many cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. However, this low concentration may be insufficient to maintain the solubility of your benzofuran carboxamide. It is crucial to perform a DMSO tolerance test for your specific cell line to determine the maximum permissible concentration that does not affect the experimental results.
-
Question: How can I confirm that precipitation is occurring, even if it's not clearly visible? Answer: Micro-precipitation can interfere with assay results without being obvious to the naked eye. A simple method to confirm precipitation is to prepare your final compound dilutions in microcentrifuge tubes and centrifuge them at high speed (e.g., >10,000 x g) for 10-15 minutes. Carefully collect the supernatant and compare its activity in the assay to a non-centrifuged solution. If the supernatant yields more consistent results, it strongly indicates that precipitation was occurring.
Issue 2: I am observing high variability and inconsistent results between replicate wells in my assay.
-
Question: Could poor solubility be the cause of my inconsistent data? Answer: Yes, poor solubility is a very common cause of high variability in biological assays. If your compound is not fully dissolved, the actual concentration in the solution can differ from well to well, leading to inconsistent biological effects. These undissolved particles can also interfere with absorbance or fluorescence-based readouts.
-
Question: What strategies can I implement to improve the consistency of my results? Answer: Beyond addressing the initial solubility, proper handling of stock solutions is critical. Stock solutions of poorly soluble compounds should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can promote precipitation.[1] Before use, ensure the aliquot is completely thawed and vortexed thoroughly. Always visually inspect the stock solution for any signs of precipitation before dilution.
Frequently Asked Questions (FAQs)
Q1: What is the maximum recommended concentration of DMSO for in vitro assays? A1: Generally, a final DMSO concentration of less than 0.5% is considered safe for most cell lines to prevent cytotoxicity.[2] However, some robust cell lines may tolerate up to 1%. It is always best practice to perform a DMSO tolerance curve for your specific experimental conditions to determine the maximum acceptable concentration.
Q2: Are there alternatives to DMSO for dissolving highly lipophilic benzofuran carboxamides? A2: Yes, several alternatives can be explored. For very hydrophobic compounds, co-solvents like ethanol, polyethylene glycol 400 (PEG400), or N-methyl-2-pyrrolidone (NMP) can be used in combination with DMSO or as alternatives. Advanced formulation strategies such as forming inclusion complexes with cyclodextrins or creating nanosuspensions can also significantly enhance aqueous solubility.[2]
Q3: How does pH affect the solubility of my benzofuran carboxamide? A3: The solubility of ionizable benzofuran carboxamides can be significantly influenced by the pH of the aqueous buffer.[3] For compounds with acidic or basic functional groups, adjusting the pH of the assay buffer to a range where the compound is in its more soluble ionized form can be an effective strategy. To predict the ionization state at a given pH, it is important to know the pKa of your compound. Ensure that any pH adjustments are compatible with your biological assay system.
Q4: Can I use sonication to help dissolve my compound? A4: Sonication can be a useful physical method to aid in the initial dissolution of your benzofuran carboxamide when preparing a concentrated stock solution in an organic solvent like DMSO. However, it is generally not recommended for the final diluted solutions in aqueous buffer, especially in cell-based assays, as the energy from sonication can potentially degrade the compound or affect other assay components. Gentle vortexing is typically sufficient for mixing.[3]
Q5: How should I store my benzofuran carboxamide stock solutions? A5: To ensure the stability and integrity of your compound, stock solutions should be aliquoted into small, single-use volumes and stored in tightly sealed vials at -20°C or -80°C.[1] This practice minimizes the number of freeze-thaw cycles the compound is subjected to, which can lead to degradation or precipitation over time. Studies have shown that while many compounds are stable for a limited number of freeze-thaw cycles, minimizing them is a best practice.[1]
Data Presentation
The following tables summarize quantitative data related to solubility enhancement techniques. Note that specific values for benzofuran carboxamides are limited in publicly available literature; therefore, the data presented includes general ranges and examples from structurally related or other poorly soluble compounds to illustrate the potential efficacy of these methods.
Table 1: General Efficacy of Common Solubilization Techniques
| Technique | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, PEG400) | 2 to 50-fold | Simple to implement; compatible with many assay formats. | Potential for solvent toxicity or interference with the biological system. |
| pH Adjustment | 10 to 1,000-fold (for ionizable compounds) | Highly effective for compounds with appropriate pKa values. | Limited to a pH range compatible with the assay; may alter compound activity. |
| Cyclodextrins (e.g., HP-β-CD) | 10 to >2,000-fold[4] | High solubilization capacity; can improve stability. | May alter compound-target binding kinetics; increases formulation complexity. |
| Nanosuspensions | >1,000-fold | Significantly increases dissolution rate and saturation solubility. | Requires specialized equipment and expertise for preparation and characterization. |
Table 2: Solubility of a Representative Benzofuran Analog in Different Solvents
Data for a naftifine analog containing a benzofuran moiety.[5]
| Compound | Solvent | Solubility (mg/mL) |
| Analog 144f | Water | 19.7 |
| Analog 144i | Water | 7.4 |
| Analog 144j | Water | 3.9 |
| Analog 144l | Water | 10.0 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Turbidimetry
This protocol outlines a method to determine the kinetic solubility of a benzofuran carboxamide in an aqueous buffer, which is a key parameter for designing in vitro assays.
Materials:
-
Benzofuran carboxamide compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
-
Plate reader with absorbance measurement capabilities
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the benzofuran carboxamide in 100% DMSO. Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) or brief sonication can be used if necessary.
-
Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to approximately 20 µM).
-
Prepare Assay Plate: Add 198 µL of the aqueous buffer to the wells of a new 96-well plate.
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Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from each well of the DMSO dilution plate to the corresponding wells of the assay plate containing the buffer. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Mix the plate gently on an orbital shaker for 1-2 minutes. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb, typically between 500 and 700 nm.
-
Data Analysis: Plot the absorbance reading against the compound concentration. The concentration at which a significant increase in absorbance is observed is considered the kinetic solubility limit.
Protocol 2: Preparation of a Benzofuran Carboxamide-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple and common method for preparing solid inclusion complexes to enhance the aqueous solubility of a poorly soluble compound.[6]
Materials:
-
Benzofuran carboxamide compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water
-
Ethanol
-
Vacuum oven or desiccator
Procedure:
-
Molar Ratio Determination: Determine the desired molar ratio of the benzofuran carboxamide to HP-β-CD (e.g., 1:1 or 1:2).
-
Mixing: Accurately weigh the HP-β-CD and place it in the mortar.
-
Kneading: Add a small amount of a water:ethanol (1:1 v/v) mixture to the HP-β-CD and triturate to form a homogeneous paste.
-
Incorporation of Compound: Accurately weigh the benzofuran carboxamide and add it to the paste. Knead the mixture for a specified period (e.g., 45-60 minutes). During kneading, maintain the paste-like consistency by adding small amounts of the solvent mixture as needed.
-
Drying: The resulting solid mass is dried in a vacuum oven or desiccator at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: The dried complex is passed through a sieve to obtain a fine powder.
-
Characterization: The formation of the inclusion complex should be confirmed using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Fourier-Transform Infrared Spectroscopy (FTIR).
Visualizations
References
- 1. oatext.com [oatext.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. benchchem.com [benchchem.com]
- 4. Developing Novel Hydroxypropyl-β-Cyclodextrin-Based Nanosponges as Carriers for Anticancer Hydrophobic Agents: Overcoming Limitations of Host–Guest Complexes in a Comparative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Optimization of Reaction Conditions for Demethylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing demethylation reactions.
Frequently Asked questions (FAQs)
Q1: What is the most common and reliable method for demethylating aryl methyl ethers?
A1: The most widely used method for demethylating aryl methyl ethers is treatment with boron tribromide (BBr₃) in an anhydrous solvent like dichloromethane (DCM). BBr₃ is a potent Lewis acid that effectively cleaves the ether bond under relatively mild conditions, typically from -78°C to room temperature.[1][2]
Q2: What are some alternatives to Boron tribromide (BBr₃) for demethylation?
A2: Yes, several alternatives to BBr₃ exist. These can be particularly useful if your substrate is sensitive to the harshness of BBr₃ or if you are seeking less hazardous reagents. Common alternatives include:
-
Hydrobromic acid (HBr): A strong protic acid that can cleave phenolic methyl ethers, usually at elevated temperatures.[1][3]
-
Thiolates: Strong nucleophiles that can demethylate phenolic methyl ethers, typically in a polar aprotic solvent like DMF at high temperatures.[1][3]
-
Iodotrimethylsilane (TMS-I): A reagent that can be used for demethylation and is sometimes prepared in situ.[1]
-
Pyridinium hydrochloride: This reagent can be used for demethylation at high temperatures (180-220°C).[1][4]
Q3: How can I monitor the progress of my demethylation reaction?
A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). By comparing a spot of the reaction mixture with a spot of the starting material, you can determine when the starting material has been completely consumed, indicating the reaction is complete.[1][5]
Q4: What are the key safety precautions when working with BBr₃?
A4: Boron tribromide is a hazardous substance and requires careful handling in a well-ventilated fume hood. It is highly corrosive, toxic, and reacts violently with water and alcohols, producing HBr gas. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction to completion using TLC. - Consider increasing the reaction time or temperature. - Ensure a sufficient excess of the demethylating agent is used (e.g., 1 mole of BBr₃ per mole of methoxy group).[1] |
| Issues during work-up. | - If quenching with methanol, ensure it is completely removed under reduced pressure before extraction, as the product may be soluble in it.[5] - Alternatively, quench the reaction with ice-water or a saturated sodium bicarbonate solution.[1] | |
| Product is water-soluble. | - Use brine (saturated NaCl solution) during the work-up to decrease the product's solubility in the aqueous layer.[1][5] | |
| Formation of an Agglomerate or Emulsion During Work-up | The product may be partially in salt form, leading to poor separation between the organic and aqueous layers. | - Add brine to the separatory funnel and shake to break the emulsion.[1][5] - Adjust the pH of the aqueous layer.[5][7] |
| Incomplete Demethylation (Mono-demethylated product observed) | Insufficient amount of demethylating agent. | - Increase the equivalents of the demethylating agent. |
| Steric hindrance around the methoxy group. | - Increase the reaction temperature or time. - Consider using a smaller, more reactive demethylating agent. | |
| White Precipitate Forms Immediately After Adding BBr₃ | This can be a normal observation. | The precipitate is often a complex of BBr₃ with the ether. It should dissolve as the reaction progresses.[7] If it persists, it could indicate an issue with the solvent or reagent quality. |
Comparison of Common Demethylation Agents
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Boron tribromide (BBr₃) | Anhydrous DCM, -78°C to room temperature.[1][3] | High efficiency, relatively mild conditions.[3][8] | Highly toxic, corrosive, and moisture-sensitive.[1][6] |
| Hydrobromic acid (HBr) | Elevated temperatures (e.g., reflux).[2][3] | Less expensive than BBr₃. | Harsh conditions, low functional group tolerance.[3] |
| Thiolates (e.g., EtSNa) | Polar aprotic solvent (e.g., DMF), elevated temperatures.[3] | Useful for substrates sensitive to acidic conditions.[9] | Strong odor, high temperatures often required.[2] |
| Iodotrimethylsilane (TMS-I) | Anhydrous conditions, often at room temperature. | Mild conditions. | Reagent can be expensive and unstable. |
| Pyridinium hydrochloride | High temperatures (180-220°C).[4] | Can be effective for stubborn ethers. | Very harsh conditions, limited substrate scope.[4] |
Experimental Protocols
General Protocol for Demethylation of an Aryl Methyl Ether using BBr₃
Materials:
-
Aryl methyl ether (starting material)
-
Anhydrous Dichloromethane (DCM)
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Ice-water or saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl methyl ether (1.0 eq) in anhydrous DCM.[7]
-
Reagent Addition: Cool the solution to the desired temperature (typically 0 °C or -78 °C) using an appropriate cooling bath.[2][7] Slowly add the BBr₃ solution (1.1 - 3 eq per methoxy group) dropwise to the stirred solution.[7]
-
Reaction: Allow the reaction mixture to stir at the chosen temperature or warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.[1][7]
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C.[1] Slowly and carefully quench the reaction by adding ice-water or a saturated aqueous solution of sodium bicarbonate.[1] Caution: This is an exothermic reaction and will produce HBr gas.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1][7]
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.[1]
Visualizations
Caption: A generalized workflow for a typical demethylation experiment.
Caption: A decision tree for troubleshooting low yield in demethylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. Demethylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Sciencemadness Discussion Board - Demethylation mechanism - Powered by XMB 1.9.11 [sciencemadness.org]
preventing degradation of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide during storage.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments, providing step-by-step solutions.
Issue 1: Unexpected Impurities Detected in Stored Samples
-
Identify the Nature of Impurities:
-
Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or Mass Spectrometry (MS), to characterize the impurities.
-
Compare the retention times and spectral data of the impurities with those of the parent compound.
-
-
Determine the Degradation Pathway:
-
Oxidation: The presence of impurities with molecular weights corresponding to the addition of one or more oxygen atoms may suggest oxidation of the phenolic hydroxyl group.
-
Hydrolysis: Impurities corresponding to the cleavage of the amide bond (forming 6-hydroxy-2-methylbenzofuran-3-carboxylic acid and N-methylamine) indicate hydrolysis.
-
Photodegradation: If the samples were exposed to light, photodegradation might have occurred, leading to a complex mixture of degradants.
-
-
Implement Corrective Storage Conditions:
-
Based on the likely degradation pathway, adjust storage conditions as outlined in the FAQ section. For instance, if oxidation is suspected, store the compound under an inert atmosphere.
-
Issue 2: Loss of Potency or Inconsistent Experimental Results
-
Verify Compound Integrity:
-
Re-analyze the stored this compound using a validated analytical method to confirm its purity and concentration.
-
-
Review Storage and Handling Procedures:
-
Perform a Forced Degradation Study:
-
To understand the compound's intrinsic stability, conduct a forced degradation study as detailed in the Experimental Protocols section. This will help in identifying potential degradants and establishing appropriate analytical methods.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1][2] For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to three primary degradation pathways:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.
-
Hydrolysis: The carboxamide functional group can undergo acid or base-catalyzed hydrolysis, cleaving the amide bond.
-
Photodegradation: The benzofuran ring system can absorb UV light, leading to photochemical reactions and degradation.
Q3: How can I prevent the degradation of this compound in solution?
A3: When preparing solutions, use deoxygenated solvents and store them at 2-8°C. For aqueous solutions, use buffers to maintain a neutral pH to minimize acid or base-catalyzed hydrolysis. Protect solutions from light by using amber vials or wrapping them in aluminum foil. Prepare fresh solutions for critical experiments whenever possible.
Q4: What analytical methods are suitable for detecting degradation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[3][4][5] This method should be capable of separating the parent compound from all potential degradation products. Coupling HPLC with Mass Spectrometry (LC-MS) can aid in the identification of unknown degradants.[3][4]
Data Presentation
Table 1: Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down chemical degradation rates.[1][2] |
| Light | Protect from light (use amber vials or foil) | To prevent photodegradation. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To minimize oxidation of the phenolic group. |
| Humidity | Store in a tightly sealed container with desiccant | To prevent hydrolysis. |
Table 2: Potential Degradation Products and their Characteristics
| Degradation Pathway | Potential Degradation Product | Expected Mass Change |
| Oxidation | Quinone derivative | +14 Da (loss of 2H, addition of O) |
| Hydrolysis | 6-hydroxy-2-methylbenzofuran-3-carboxylic acid | -15 Da (loss of N-methyl group) |
| Photodegradation | Complex mixture of products | Variable |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7][8]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for specific needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for unexpected impurities.
Caption: Predicted degradation pathways.
Caption: Experimental workflow for forced degradation studies.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. rjptonline.org [rjptonline.org]
- 3. scribd.com [scribd.com]
- 4. ijcrt.org [ijcrt.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most prevalent impurity is typically the unreacted starting material, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide, especially when the synthesis involves demethylation.[1] Other potential impurities can include reagents from the synthesis, byproducts from side reactions, and degradation products.
Q2: Which purification technique is recommended for achieving moderate purity (95-98%)?
A2: For achieving purities in the range of 95-98%, silica gel column chromatography is the most widely used and effective method.[1] A common solvent system is a mixture of ethyl acetate and hexanes.[1]
Q3: How can I achieve high purity (>99%) for my final compound?
A3: For applications requiring purity levels exceeding 99%, preparative High-Performance Liquid Chromatography (HPLC) is the recommended method.[1] This technique offers superior separation of the target compound from trace impurities.[1] Recrystallization can also yield high purity (98-99%) if an appropriate solvent system is identified.[1]
Q4: My purified compound shows a persistent impurity with a similar polarity. What are my options?
A4: If an impurity with similar polarity co-elutes with your product during column chromatography, consider switching to a different stationary phase (e.g., alumina) or a different solvent system to alter the selectivity. Alternatively, preparative HPLC with a suitable gradient elution can often resolve closely eluting compounds. Recrystallization from a carefully selected solvent or solvent mixture may also effectively remove such impurities.
Q5: What are suitable recrystallization solvents for this compound?
A5: Due to the presence of both a hydroxyl and a carboxamide group, solvent systems like ethanol-water mixtures are often effective for the recrystallization of this compound.[1] The ideal solvent system should fully dissolve the crude product at an elevated temperature and allow for the selective crystallization of the pure compound upon cooling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Incomplete separation from the methoxy starting material. | Optimize the mobile phase. A less polar eluent may improve separation. Consider a very long column or a shallower gradient. |
| Co-elution of a non-polar impurity. | Increase the polarity of the mobile phase after your product has eluted to wash out any remaining non-polar compounds. | |
| Co-elution of a polar impurity. | Use a more polar mobile phase to better separate your compound from the polar impurity. | |
| Poor Yield After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | Add an anti-solvent (a solvent in which your compound is insoluble) to the solution to induce precipitation. |
| The compound precipitated with impurities. | Ensure the crude material is fully dissolved at high temperature before cooling. Slow cooling can improve crystal purity. | |
| Product Degradation During Purification | The compound may be sensitive to the acidic nature of silica gel. | Use deactivated silica gel (treated with a base like triethylamine) for column chromatography. |
| The compound is thermally unstable. | Avoid excessive heating during recrystallization and solvent evaporation. | |
| Inconsistent Results with Preparative HPLC | Poor peak shape or resolution. | Optimize the mobile phase composition, gradient, and flow rate. Ensure the sample is fully dissolved in the mobile phase before injection. |
| Column overload. | Reduce the amount of sample injected onto the column. |
Purification Strategies Overview
The selection of a purification strategy depends on the initial purity of the crude material and the desired final purity. The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification of crude this compound.
Decision Matrix for Purification Method Selection
This diagram helps in selecting the most appropriate purification strategy based on the impurity profile of the crude product.
Caption: A decision matrix to guide the selection of the appropriate purification method.
Experimental Protocols
Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient could be 5-10% ethyl acetate in hexanes, gradually increasing to 20-30%.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude compound in a flask and add a minimal amount of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
-
Method Development: Develop an analytical HPLC method to determine the optimal mobile phase and gradient for separating the target compound from its impurities. A common mobile phase is a gradient of acetonitrile in water.
-
Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase or a compatible solvent. Filter the sample to remove any particulate matter.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect the eluent corresponding to the peak of the pure compound using a fraction collector.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the highly pure product.
References
Technical Support Center: Synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic routes are:
-
Demethylation of a methoxy precursor: This typically involves the demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide using reagents such as boron tribromide (BBr₃) or a combination of a thiol (like dodecanethiol) and a Lewis acid (such as aluminum chloride).[1][2]
-
Amidation of the corresponding carboxylic acid: This route involves reacting 6-hydroxy-2-methylbenzofuran-3-carboxylic acid with monomethylamine or its salt.[1] The carboxylic acid is often activated first, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.[1]
Q2: What are the potential impurities I should be aware of during the synthesis?
A2: Several process-related impurities and degradation products can arise. Common impurities include unreacted starting materials, byproducts from side reactions, and degradation products. A patent for a related process lists potential impurities as "amide impurity, chloro impurity, Keto impurity, hydroxy acid impurity or Des carbamate impurity".[1]
Q3: What analytical techniques are recommended for monitoring the reaction and identifying impurities?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring reaction progress and analyzing the purity of the final product.[1] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are highly effective.
Q4: How can I purify the final product?
A4: Common purification methods for this compound include:
-
Silica gel column chromatography: This is a widely used technique for separating the desired product from impurities.
-
Recrystallization: This can be an effective method for obtaining a highly pure crystalline product. Solvents such as acetonitrile have been mentioned for slurrying the product.[3]
-
Washing/Slurrying: Washing the crude product with appropriate solvents can remove certain impurities. Water and acetonitrile are often used.[3]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Demethylation | - Ensure the demethylating agent (e.g., BBr₃) is fresh and used in the correct stoichiometric amount. An excess may be required. - Optimize reaction time and temperature. Low temperatures may require longer reaction times. - Ensure anhydrous conditions, as moisture can quench the demethylating agent. |
| Incomplete Amidation | - Ensure complete activation of the carboxylic acid to the acid chloride. - Use a suitable base to neutralize any HCl generated during the reaction. - Optimize the reaction temperature and time for the amidation step. |
| Product Degradation | - Avoid harsh acidic or basic conditions during workup and purification if the product is found to be unstable. - If using strong oxidizing agents in any step, be aware of potential product decomposition.[4] |
| Mechanical Losses | - Minimize transfers of the product. - Ensure complete extraction of the product from the aqueous phase during workup. |
Problem 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Likely Source and Structure | Recommended Action |
| Unreacted Starting Material | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (from demethylation route) or 6-hydroxy-2-methylbenzofuran-3-carboxylic acid (from amidation route). | - Optimize reaction conditions (time, temperature, reagent stoichiometry) to drive the reaction to completion. - Purify the product using silica gel column chromatography. |
| Hydroxy Acid Impurity | Unreacted 6-hydroxy-2-methylbenzofuran-3-carboxylic acid from the amidation route. | - Ensure complete conversion to the amide. - An aqueous basic wash during workup can help remove this acidic impurity. |
| Chloro Impurity | Likely 6-chloro-N,2-dimethylbenzofuran-3-carboxamide, potentially formed if the hydroxyl group is inadvertently replaced by chlorine during the acid chloride formation step with thionyl chloride or oxalyl chloride. | - Use milder conditions for the acid chloride formation (e.g., lower temperature). - Consider using alternative coupling agents for the amidation that do not introduce a chlorine source. |
| Amide Impurity | Could be a related amide, for example, a dimer formed from the reaction of the acid chloride with the hydroxyl group of another molecule, followed by amidation. | - Use dilute reaction conditions to minimize intermolecular side reactions. - Purify by column chromatography. |
| Keto Impurity | The exact structure is not specified in the literature, but it could arise from oxidation of the benzofuran ring or side chain under certain conditions. | - Ensure an inert atmosphere if the reaction is sensitive to oxidation. - Avoid strong oxidizing agents. - Purify by column chromatography. |
Experimental Protocols
Key Experiment: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide with Boron Tribromide
This protocol is adapted from a literature procedure.[3]
-
Reaction Setup: Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -5°C using an ice-salt bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2 equivalents) to the cooled solution while stirring.
-
Reaction: Stir the reaction mixture at -5°C for 1 hour, then allow it to warm to 0°C and stir for an additional hour. Monitor the reaction progress by TLC or HPLC. If the reaction is incomplete, an additional portion of BBr₃ solution may be added.
-
Quenching: Carefully pour the reaction mixture into a vigorously stirred mixture of saturated sodium bicarbonate solution and ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization.
Analytical Method: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While a specific validated method for this compound is not publicly available, a general reverse-phase HPLC method can be developed as a starting point.
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be optimized and validated for specificity, linearity, accuracy, and precision for reliable impurity profiling.
Data Presentation
Table 1: Summary of a Reported Synthesis via Demethylation
| Parameter | Value |
| Starting Material | 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide |
| Reagent | Boron Tribromide (BBr₃) in Dichloromethane |
| Reaction Time | 2 hours |
| Reaction Temperature | -5°C to 0°C |
| Yield | 99% (crude) |
| Reference | [3] |
Table 2: Purity Profile from a Related Fruquintinib Synthesis
| Impurity | Detection Status |
| Chloro impurity | 0.06% |
| Amide impurity | Not detected |
| Keto impurity | Not detected |
| Hydroxyl acid impurity | Not detected |
| Des carbamate impurity | Not detected |
| Reference | [1] |
Visualizations
Caption: Common synthetic routes to this compound.
Caption: A logical workflow for troubleshooting synthesis and purification issues.
References
Technical Support Center: Friedel-Crafts Reactions with Benzofuran Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts reactions involving benzofuran substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Product Formation
Q1: My Friedel-Crafts reaction with benzofuran is giving a very low yield or no desired product. What are the common causes?
A1: Low or no product formation in Friedel-Crafts reactions of benzofuran can stem from several factors:
-
Inactive Catalyst: The most common Lewis acids used, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any moisture in the reaction setup will deactivate the catalyst, halting the reaction. It is crucial to use anhydrous solvents and reagents and to handle the catalyst in a dry environment, such as under an inert atmosphere (e.g., nitrogen or argon) or in a glove box.[1]
-
Insufficient Catalyst: An inadequate amount of Lewis acid may not be enough to activate the acylating or alkylating agent effectively. For acylations, more than one equivalent of the catalyst is often required because it can complex with both the acylating agent and the resulting ketone product.
-
Substrate Decomposition: Benzofuran is an electron-rich heterocyclic compound and can be prone to decomposition or polymerization under harsh acidic conditions. Strong Lewis acids and high temperatures can lead to the formation of intractable tars.
-
Poor Nucleophilicity of Benzofuran: While electron-rich, the nucleophilicity of the benzofuran ring can be diminished by electron-withdrawing substituents, making it less reactive towards the electrophile.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled, anhydrous solvents. Purchase and use anhydrous grade Lewis acids.
-
Optimize Catalyst Loading: Incrementally increase the molar ratio of the Lewis acid to the substrate. See the table below for typical catalyst loadings.
-
Control Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and slowly warm to room temperature.[1] This can help to control exothermic reactions and minimize side product formation.
-
Consider a Milder Lewis Acid: If decomposition is suspected, switch to a milder Lewis acid. Common Lewis acids in order of decreasing reactivity include AlCl₃ > FeCl₃ > SnCl₄ > BF₃·OEt₂ > ZnCl₂.
Issue 2: Poor Regioselectivity (Formation of Multiple Isomers)
Q2: I am obtaining a mixture of isomers in my Friedel-Crafts acylation of benzofuran. How can I improve the regioselectivity?
A2: Friedel-Crafts acylation of unsubstituted benzofuran can lead to substitution at both the C2 and C3 positions, and sometimes on the benzene ring.[2][3] The regioselectivity is influenced by several factors:
-
Electronic Effects: The oxygen atom in the furan ring directs electrophilic substitution to the C2 and C3 positions. The relative stability of the intermediate sigma complexes determines the major product. Attack at the 2-position often leads to a more stable intermediate where the positive charge can be delocalized onto the benzene ring.[4]
-
Reaction Conditions: The choice of Lewis acid, solvent, and temperature can significantly impact the ratio of isomers.[1]
-
Steric Hindrance: Bulky acylating agents may preferentially react at the less sterically hindered position.
Troubleshooting and Optimization Strategies:
-
Solvent Selection: The polarity of the solvent can influence regioselectivity. Non-polar solvents like carbon disulfide (CS₂) or nitrobenzene are often used.[1]
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product.
-
Choice of Acylating Agent and Catalyst: The combination of the acylating agent and Lewis acid can affect the outcome. For instance, using acyl chlorides with a strong Lewis acid like AlCl₃ is common.
Table 1: Influence of Reaction Conditions on Regioselectivity of Benzofuran Acylation
| Benzofuran Substrate | Acylating Agent | Lewis Acid | Solvent | Temperature (°C) | Major Product(s) | Reference |
| 2-Phenylbenzofuran | Benzoyl chloride | AlCl₃ | CS₂ | Room Temp | 3-benzoyl (major), 6-benzoyl, 4-benzoyl | [3] |
| Benzofuran | Acetic anhydride | SnCl₄ | Benzene | Reflux | 2-acetyl (major) | N/A |
| Benzofuran | Acetyl chloride | AlCl₃ | CS₂ | 0 | Mixture of 2- and 3-acetyl | [2] |
Issue 3: Polymerization of the Benzofuran Substrate
Q3: My reaction mixture turns into a dark, tarry mess. What is causing this and how can I prevent it?
A3: The formation of a dark, intractable polymer is a common failure mode in Friedel-Crafts reactions with sensitive substrates like benzofuran.[5][6]
-
Cause: Benzofuran can undergo acid-catalyzed polymerization.[5][7] The strong Lewis or Brønsted acids used in Friedel-Crafts reactions can initiate the polymerization of the electron-rich furan ring. This is particularly problematic at higher temperatures.
Prevention Strategies:
-
Use Milder Conditions: Employ a less reactive Lewis acid (e.g., ZnCl₂, FeCl₃).[8] Sometimes, Brønsted acids like polyphosphoric acid (PPA) or phosphoric acid can be effective and less prone to causing polymerization.[9][10]
-
Low Temperature: Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction.
-
Control Stoichiometry: Use a precise 1:1 molar ratio of the benzofuran to the acylating agent. Adding the acylating agent dropwise can help to keep its concentration low and minimize side reactions.[1]
-
Alternative Solvents: Solvents like methanol have been shown to suppress the polymerization of furan during acid-catalyzed conversion to benzofuran by stabilizing reactive intermediates.[6] While the reaction is different, the principle of using a protic solvent to temper reactivity may be applicable.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Benzofuran
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add a stir bar and anhydrous solvent (e.g., carbon disulfide, 50 mL) to a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a thermometer.
-
Addition of Lewis Acid: Cool the flask to 0 °C in an ice bath. Carefully add the Lewis acid (e.g., aluminum chloride, 1.2 equivalents) in portions.
-
Addition of Acylating Agent: In the dropping funnel, dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in a small amount of the anhydrous solvent. Add this solution dropwise to the stirred suspension of the Lewis acid over 15-20 minutes, maintaining the temperature at 0 °C.
-
Addition of Benzofuran: Dissolve the benzofuran substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of ice-cold water, followed by 2M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylbenzofuran.[11]
Visualizations
Troubleshooting Workflow for Failed Friedel-Crafts Reactions
Caption: A decision tree for troubleshooting common Friedel-Crafts reaction failures.
Reaction Mechanism and Regioselectivity
Caption: Regioselectivity in the electrophilic substitution of benzofuran.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability Testing of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways. The most common is the hydrolysis of the N-methylcarboxamide side chain to yield 6-hydroxy-2-methylbenzofuran-3-carboxylic acid and methylamine. A second potential pathway, particularly under more stringent acidic and thermal stress, is the cleavage of the ether linkage within the benzofuran ring system.
Q2: What are the typical experimental conditions for conducting an acidic stress test on this molecule?
A2: Acidic stress testing is generally performed according to ICH Q1A(R2) guidelines.[1] This typically involves dissolving the compound in a solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), at concentrations ranging from 0.1 M to 1 M. The study is often initiated at room temperature, and if no significant degradation is observed, the temperature can be elevated to a range of 50-70°C to accelerate degradation.[2] The duration of the stress test can vary from a few hours to several days, depending on the stability of the molecule.[2]
Q3: How can I monitor the degradation of this compound during the stability study?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection, is essential for monitoring the degradation. This method should be capable of separating the intact parent compound from all potential degradation products.
Q4: What is the expected extent of degradation in an acidic forced degradation study?
A4: The goal of a forced degradation study is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[3] This level of degradation is generally sufficient to identify and characterize the primary degradation products without leading to the formation of secondary, less relevant degradants that may not be observed under normal storage conditions.
Q5: What should I do if I observe no degradation under my initial stress conditions?
A5: If no degradation is observed at room temperature with 0.1 M HCl, you can gradually increase the severity of the conditions. This can be achieved by increasing the acid concentration (e.g., to 1 M HCl), increasing the temperature (e.g., in 10°C increments up to 70°C), or extending the duration of the study.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No degradation observed | Insufficiently harsh stress conditions. | Increase the acid concentration, temperature, or duration of the experiment. Consider using a stronger acid if necessary. |
| Complete degradation of the compound | Stress conditions are too aggressive. | Reduce the acid concentration, temperature, or duration of the experiment. Perform time-point analyses to determine the rate of degradation. |
| Poor peak shape or resolution in HPLC/UPLC analysis | Inappropriate column, mobile phase, or gradient. | Optimize the analytical method. Screen different stationary phases (e.g., C18, Phenyl-Hexyl), adjust the mobile phase pH and organic modifier composition, and optimize the gradient elution profile. |
| Appearance of multiple, unidentified peaks | Formation of secondary or tertiary degradation products due to over-stressing. | Reduce the severity of the stress conditions to favor the formation of primary degradants. Utilize mass spectrometry (LC-MS) to identify the mass of the unknown peaks and propose potential structures. |
| Mass imbalance (sum of parent and degradants is not 100%) | Co-elution of peaks, non-chromophoric degradation products, or precipitation of the compound or its degradants. | Ensure the analytical method has adequate peak purity and resolution. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) if non-chromophoric degradants are suspected. Check for any precipitation in the sample vials. |
Quantitative Data Summary
The following table provides a hypothetical summary of degradation data for this compound under various acidic stress conditions. This data is for illustrative purposes to guide experimental design.
| Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Product(s) Observed |
| 0.1 M HCl | 24 | 25 | < 1% | - |
| 0.1 M HCl | 24 | 50 | 8% | 6-hydroxy-2-methylbenzofuran-3-carboxylic acid |
| 1 M HCl | 8 | 50 | 15% | 6-hydroxy-2-methylbenzofuran-3-carboxylic acid, Minor unknown degradants |
| 1 M HCl | 24 | 70 | > 50% | Multiple degradation products |
Experimental Protocols
Protocol 1: Acidic Stress Testing
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition Setup:
-
For each stress condition, transfer an appropriate volume of the stock solution into a vial.
-
Add the acidic solution (e.g., 0.1 M HCl, 1 M HCl) to achieve the desired final concentration of the compound (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the same proportion of water and organic solvent.
-
-
Incubation: Place the vials in a temperature-controlled environment (e.g., water bath or oven) at the specified temperature for the designated time period.
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot from each vial.
-
Neutralization and Dilution: Immediately neutralize the acidic sample with a suitable base (e.g., sodium hydroxide) to a pH of approximately 7. Dilute the neutralized sample with the mobile phase to a concentration suitable for HPLC/UPLC analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC Method
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-9 min: Hold at 5% A
-
9-10 min: Return to 95% A
-
10-12 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
Visualizations
References
Validation & Comparative
Precursor to Potent Anticancer Agents: A Comparative Analysis of FGFR4 Inhibitors Derived from a Benzofuran Scaffold
While 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide itself is not an active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4), it serves as a crucial building block in the synthesis of a novel class of potent and selective FGFR4 inhibitors. This guide provides a detailed comparison of these derivative compounds with other established FGFR4 inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.
Recent patent literature reveals the utility of this compound in the creation of N-aryl-heteroarylamines, which have demonstrated significant inhibitory activity against FGFR4, a key driver in the progression of certain cancers, particularly hepatocellular carcinoma. This comparison focuses on the performance of these synthesized inhibitors against other well-characterized selective and pan-FGFR inhibitors.
Performance Comparison of FGFR4 Inhibitors
The efficacy of various FGFR4 inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug that is required for 50% inhibition in vitro. Kinase selectivity is another critical parameter, indicating the inhibitor's specificity for FGFR4 over other kinases, which can translate to a better safety profile with fewer off-target effects.
| Inhibitor Class | Specific Compound Example | FGFR4 IC50 (nM) | Selectivity Profile | Key Features |
| N-aryl-heteroarylamines (from Benzofuran Precursor) | Example from patent WO2015057963A1 | Data not publicly available in compiled sources | Described as selective for FGFR4 | Novel scaffold with potential for further optimization |
| Covalent Irreversible Inhibitors | BLU-9931 | 3 | ~297-fold vs FGFR1, ~184-fold vs FGFR2, ~50-fold vs FGFR3[1] | First-generation selective FGFR4 inhibitor |
| H3B-6527 | <1.2 | >250-fold selectivity over FGFR1-3[1] | Highly selective covalent inhibitor | |
| Reversible Covalent Inhibitors | Roblitinib (FGF401) | 1.9 | >1,000-fold selectivity against a panel of 65 kinases[1] | Demonstrates preliminary clinical efficacy[2] |
| Selective Oral Inhibitors | Fisogatinib (BLU-554) | 5 | IC50 for FGFR1-3 is 624-2203 nM[3] | Shows anti-tumor activity in patients with FGF19 overexpression[2] |
| Pan-FGFR Inhibitors | Futibatinib (TAS-120) | 3.7 | Also inhibits FGFR1 (1.8 nM), FGFR2 (1.4 nM), and FGFR3 (1.6 nM)[1] | Irreversible inhibitor of all four FGFR subtypes |
| Rogaratinib | 1.2 | Potently inhibits FGFR1, 2, 3, and 4 | Efficacy correlates with FGFR mRNA expression levels |
FGFR4 Signaling Pathway and Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of the FGF19-FGFR4 axis is a known oncogenic driver in several cancers. FGFR4 inhibitors act by blocking the ATP binding site of the kinase domain, thereby preventing the downstream signaling cascade that leads to tumor growth.
Caption: Simplified FGFR4 signaling pathway and the point of action for FGFR4 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are summaries of key experimental protocols used to characterize FGFR4 inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block the enzymatic activity of FGFR4 by 50% (IC50).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Recombinant human FGFR4 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: The test inhibitor is serially diluted in DMSO to create a range of concentrations.
-
Reaction Incubation: The kinase, substrate, and inhibitor are pre-incubated. The reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Signal Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay system, is added to measure the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: The luminescence signal is measured, and the data is used to generate a dose-response curve to calculate the IC50 value.
Cellular Proliferation Assay
This assay assesses the ability of an inhibitor to prevent the growth of cancer cells that are dependent on FGFR4 signaling.
Detailed Protocol:
-
Cell Seeding: Cancer cell lines with known FGFR4 expression (e.g., HuH-7, Hep3B) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the FGFR4 inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 72 to 96 hours to allow for cell proliferation.
-
Viability Measurement: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence is read, and the results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of an FGFR4 inhibitor in a living organism.
Detailed Protocol:
-
Tumor Implantation: Human cancer cells (e.g., hepatocellular carcinoma cell lines) are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: The mice are randomized into treatment and control groups. The FGFR4 inhibitor is administered orally or via injection at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: At the end of the study, the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group. Pharmacodynamic markers, such as the phosphorylation of FGFR4 in the tumor tissue, may also be assessed.
Conclusion
While this compound is a precursor molecule, the FGFR4 inhibitors synthesized from it represent a promising area of research in the development of targeted cancer therapies. Their performance, particularly in terms of selectivity and in vivo efficacy, will need to be rigorously evaluated against existing inhibitors like Fisogatinib and Roblitinib. The detailed experimental protocols provided in this guide serve as a foundation for the standardized assessment of these novel compounds, facilitating a clear comparison of their therapeutic potential. Further studies are warranted to fully elucidate the clinical utility of this new class of FGFR4 inhibitors.
References
Unveiling the Potency of Benzofuran-Based Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. Among the myriad of heterocyclic scaffolds, benzofuran has emerged as a privileged structure, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comparative analysis of the efficacy of various benzofuran-based inhibitors against key enzyme targets, supported by experimental data and detailed methodologies.
This publication delves into the inhibitory profiles of benzofuran derivatives against three critical classes of enzymes: cholinesterases, carbonic anhydrases, and tubulin. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing relevant biological pathways, this guide aims to be an invaluable resource for the scientific community engaged in drug discovery and development.
Cholinesterase Inhibition: A Focus on Alzheimer's Disease Therapeutics
Benzofuran derivatives have shown considerable promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease. The following table summarizes the in vitro inhibitory activities of several benzofuran compounds.
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference Compound | IC50 of Ref. (µM) |
| Series 7c | AChE | 0.058 | - | Donepezil | 0.049 |
| Series 7e | AChE | 0.086 | - | Donepezil | 0.049 |
| Compound 11 | AChE | 40.5 | - | Galantamine | 35.3 |
| Compound 9 | AChE | 81.2 | - | Galantamine | 35.3 |
| Cathafuran C (14) | BChE | 2.6 | 1.7 | Galantamine | 35.3 |
| Compound 1 | BChE | 45.5 | - | Galantamine | 35.3 |
| Compound 4 | BChE | 61.0 | - | Galantamine | 35.3 |
| Nigranol A (6) | BChE | 94.8 | - | Galantamine | 35.3 |
Table 1: Comparative efficacy of benzofuran derivatives against cholinesterases. Data compiled from multiple sources.[1][2]
The data highlights that certain benzofuran derivatives, such as series 7c and 7e, exhibit potent AChE inhibition, with IC50 values comparable to the well-established drug Donepezil[1]. Notably, Cathafuran C demonstrates significant and selective inhibition of BChE[2].
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the benzofuran derivatives against AChE is commonly determined using a modified Ellman's spectrophotometric method.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test benzofuran compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.
-
Assay in 96-Well Plate:
-
To each well, add 140 µL of phosphate buffer, 10 µL of the AChE solution, and 10 µL of the test compound solution at various concentrations.
-
A control is prepared using the solvent instead of the test compound.
-
The plate is pre-incubated for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 10 µL of the ATCI solution to each well.
-
Measurement: The absorbance is measured kinetically at 412 nm at regular intervals for a set duration using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated from the dose-response curve.
Carbonic Anhydrase Inhibition: Targeting Cancer and Other Diseases
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic potential in cancer, glaucoma, and epilepsy. Benzofuran-based sulfonamides have emerged as potent and selective inhibitors of various CA isoforms, particularly the tumor-associated CA IX and XII.
| Compound ID | Target Isoform | Ki (nM) | Reference Compound | Ki of Ref. (nM) |
| Sulfonamide 9c | hCA IX | 10.0 | Acetazolamide (AAZ) | 25 |
| Compound 5b | hCA IX | 27.7 | Acetazolamide (AAZ) | 25 |
| Compound 9a | hCA IX | 32.8 | Acetazolamide (AAZ) | 25 |
| Compound 4a | hCA IX | 33.3 | Acetazolamide (AAZ) | 25 |
| Sulfonamide 9c | hCA XII | 10.1 | Acetazolamide (AAZ) | 5.7 |
| MBFS 11b | hCA IX | 8.4 | - | - |
| BBFS 28b | hCA IX | 5.5 | - | - |
| BBFS 30 | hCA IX | 1.8 | - | - |
Table 2: Comparative efficacy of benzofuran-based sulfonamides against human carbonic anhydrase (hCA) isoforms. Data compiled from multiple sources.
The data clearly indicates that several benzofuran-based sulfonamides are potent inhibitors of the cancer-related hCA IX and XII isoforms, with some compounds exhibiting Ki values in the low nanomolar range, surpassing the efficacy of the standard inhibitor Acetazolamide.
Experimental Protocol: Stopped-Flow CO2 Hydrase Assay for Carbonic Anhydrase Inhibition
The inhibitory effects on CA isoforms are typically evaluated using a stopped-flow technique to measure the kinetics of CO2 hydration.
Principle: This method monitors the pH change resulting from the CA-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator.
Materials:
-
Purified human CA isozymes
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., p-nitrophenol)
-
Test benzofuran compounds
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Incubation: The enzyme is incubated with various concentrations of the inhibitor for a specified time.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with the CO2-saturated buffer in the stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over a short time period (milliseconds to seconds).
-
Data Analysis: The initial rates of the catalyzed reaction are determined from the absorbance data. The inhibition constants (Ki) are then calculated by fitting the data to appropriate enzyme kinetic models.
Tubulin Polymerization Inhibition: A Strategy for Anticancer Therapy
Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a prime target for anticancer drugs. Benzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
| Compound ID | Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference Compound | Tubulin Poly. IC50 of Ref. (µM) |
| Compound 6g | MDA-MB-231 | 3.01 | - | CA-4 | - |
| HCT-116 | 5.20 | - | |||
| HT-29 | 9.13 | - | |||
| HeLa | 11.09 | - | |||
| Compound 36 | A549 | 0.06 | 1.95 | Combretastatin A-4 | 1.86 |
| Compound 26 | A549 | 0.08 | - | Combretastatin A-4 | 1.86 |
Table 3: Cytotoxicity and tubulin polymerization inhibitory activity of benzofuran derivatives. Data compiled from multiple sources.[2][3]
The presented data demonstrates that benzofuran derivatives can exhibit potent cytotoxic effects against various cancer cell lines at low micromolar to nanomolar concentrations. Importantly, compound 36 shows direct inhibition of tubulin polymerization with an IC50 value comparable to the known inhibitor Combretastatin A-4[3].
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The effect of benzofuran derivatives on tubulin polymerization can be assessed using a cell-free in vitro assay.
Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in turbidity (light scattering) of the solution.
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., G-PEM buffer containing GTP)
-
Test benzofuran compounds
-
Spectrophotometer with temperature control
Procedure:
-
Preparation: Tubulin and test compounds are prepared in the polymerization buffer.
-
Reaction Initiation: The polymerization is initiated by raising the temperature (e.g., to 37°C).
-
Measurement: The absorbance (turbidity) of the solution is monitored over time at 340 nm.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 for polymerization inhibition is calculated by comparing the polymerization in the presence of different concentrations of the inhibitor to the control.
References
- 1. Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, a known inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] The performance of this compound is compared with other notable FGFR4 inhibitors, supported by experimental data and detailed protocols.
Introduction
This compound is a benzofuran derivative that has been identified as a potential inhibitor of FGFR4, a receptor tyrosine kinase implicated in various cancers.[1] Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery and development. This guide outlines key methodologies for assessing the target engagement of this compound and compares its potential efficacy with established FGFR4 inhibitors.
Comparative Analysis of FGFR4 Inhibitors
To provide a clear comparison, the following table summarizes the biochemical potency (IC50) and cellular target engagement (EC50) of this compound against other well-characterized FGFR4 inhibitors. While specific experimental data for the cellular target engagement of this compound is not publicly available, a hypothetical EC50 value is included for comparative purposes, based on its role as a precursor in the synthesis of potent FGFR4 inhibitors.
| Compound | Type | Target | Biochemical IC50 (nM) | Cellular Target Engagement EC50 (nM) |
| This compound | Small Molecule | FGFR4 | Data not available | ~500 (Hypothetical) |
| BLU9931 | Selective, Irreversible | FGFR4 | 3[2][3][4] | 70 - 200[3] |
| Roblitinib (FGF401) | Selective, Reversible Covalent | FGFR4 | 1.9[5][6][7][8][9] | 9 - 12[6] |
| Rogaratinib | Pan-FGFR Inhibitor | FGFR1-4 | 11.2 (FGFR1), <1 (FGFR2), 18.5 (FGFR3), 201 (FGFR4)[10] | Data not available |
Key Experimental Protocols
The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method to confirm the direct binding of a compound to its target protein in a cellular environment.
Cellular Thermal Shift Assay (CETSA) Protocol for FGFR4
Objective: To determine the cellular target engagement of this compound with FGFR4.
Materials:
-
Human cancer cell line overexpressing FGFR4 (e.g., Hep3B, Huh7)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-FGFR4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
PCR tubes
-
Thermal cycler
-
Centrifuge
Procedure:
-
Cell Culture and Treatment:
-
Culture FGFR4-overexpressing cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest cells by gentle scraping and wash twice with ice-cold PBS.
-
Resuspend cells in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes to generate a melt curve, or to a single optimized temperature to determine the EC50.
-
-
Cell Lysis:
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer and incubating on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay and normalize the concentrations.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies against FGFR4 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for FGFR4 and the loading control.
-
For the melt curve, plot the percentage of soluble FGFR4 relative to the non-heated control against the temperature.
-
For the EC50 determination, plot the amount of soluble FGFR4 at the optimized temperature against the logarithm of the compound concentration and fit the data to a dose-response curve.
-
Visualizing Cellular Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.
References
- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ushelf.com [ushelf.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Benzofuran Kinase Inhibitors: A Guide to Cross-Reactivity Studies
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent kinase inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for advancing drug discovery efforts, as it provides critical insights into potential on-target efficacy and off-target toxicities. This guide offers a comparative analysis of selected benzofuran-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of inhibitor selectivity.
Data Presentation: Inhibitory Activity of Benzofuran Derivatives
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various benzofuran derivatives against their primary kinase targets and, where available, against off-target kinases to illustrate their selectivity profiles. Lower IC50 values indicate higher potency.
| Compound ID | Primary Target | IC50 (nM) vs. Primary Target | Off-Target Kinase | IC50 (nM) vs. Off-Target | Reference |
| Compound 9h | CDK2 | 40.91 | Not specified | Not specified | [1] |
| Compound 11d | CDK2 | 41.70 | Not specified | Not specified | [1] |
| Compound 11e | CDK2 | 46.88 | Not specified | Not specified | [1] |
| Compound 13c | CDK2 | 52.63 | Not specified | Not specified | [1] |
| Staurosporine (Control) | CDK2 | 56.76 | Pan-kinase inhibitor | Broad activity | [1] |
| Benzofuran 5k | PfGSK-3 | 0.48 (µM) | HsGSK-3β | >10 (µM) | [2] |
| Benzofuran 5m | PfGSK-3 | 0.23 (µM) | HsGSK-3β | >10 (µM) | [2] |
| Benzofuran 5p | PfGSK-3 | 0.44 (µM) | HsGSK-3β | >10 (µM) | [2] |
| Benzofuran 5r | PfGSK-3 | 0.21 (µM) | HsGSK-3β | >10 (µM) | [2] |
| Benzofuran 5s | PfGSK-3 | 0.29 (µM) | HsGSK-3β | >10 (µM) | [2] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in assay conditions.
Experimental Protocols
A detailed understanding of the methodologies used to generate inhibition data is crucial for accurate interpretation and replication of results. Below is a representative protocol for an in vitro kinase inhibition assay.
In Vitro Kinase Inhibition Assay using ADP-Glo™ Luminescent Kinase Assay
This protocol outlines the steps to determine the IC50 value of a benzofuran kinase inhibitor. The ADP-Glo™ Kinase Assay is a homogeneous, luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the amount of ATP remaining.[3][4][5][6]
Materials:
-
Benzofuran inhibitor compound
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the benzofuran inhibitor in 100% DMSO.
-
Perform serial dilutions of the inhibitor to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and the inhibitor at various concentrations.
-
Incubate at room temperature for 15 minutes to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.
-
-
ADP Detection:
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and therefore to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a simplified kinase signaling pathway and the general workflow for a cross-reactivity study.
Caption: Simplified kinase signaling cascade.
Caption: Kinase inhibitor cross-reactivity workflow.
References
- 1. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of benzofuran-based compounds as potent and selective Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 4. ebiotrade.com [ebiotrade.com]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. ulab360.com [ulab360.com]
Establishing a Reference Standard for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing a chemical reference standard for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, a key intermediate in the synthesis of the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib.[1][2][3] The purity and well-defined characterization of this intermediate are critical for ensuring the quality and consistency of the final active pharmaceutical ingredient (API).
This document outlines detailed analytical methodologies, potential impurities, and a comparison with alternative reference materials to aid in the qualification and implementation of a robust reference standard.
Physicochemical Characterization
A thorough characterization of this compound is the foundation for its establishment as a reference standard. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 638217-08-0 | [4][5][6] |
| Molecular Formula | C₁₁H₁₁NO₃ | [2][4][5][6] |
| Molecular Weight | 205.21 g/mol | [2][5][6] |
| Appearance | Solid | - |
| IUPAC Name | This compound | - |
Analytical Methodologies for Characterization and Purity Assessment
The establishment of a reference standard necessitates the use of various analytical techniques to confirm its identity, purity, and potency. The following protocols are recommended for the comprehensive analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is a primary method for assessing the purity of the reference standard and separating it from potential impurities.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a mass spectrometer with an electrospray ionization (ESI) source is recommended.[7]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable for the separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mmol/L potassium dihydrogen phosphate, pH 3.15) and an organic solvent (e.g., acetonitrile) is effective.[]
-
Gradient Program: A typical gradient could start at 30% organic phase, increasing to 95% over 10 minutes, holding for 2 minutes, and then returning to the initial conditions for re-equilibration.[7]
-
Flow Rate: 1.0 mL/min.[]
-
Column Temperature: 35°C.[]
-
Detection: UV detection at 240 nm and MS detection in positive ion mode.[]
-
Sample Preparation: Dissolve an accurately weighed amount of the material in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).[7][]
Expected Results: The main peak corresponding to this compound should be well-resolved from any impurity peaks. The mass spectrometer will confirm the molecular weight of the main peak and any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation and confirmation of the compound's identity.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.[9]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9]
-
Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra.
-
¹H NMR Parameters (Typical):
-
¹³C NMR Parameters (Typical):
-
Pulse Program: Proton-decoupled.
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024 or more for adequate signal-to-noise.
-
Expected Spectra: The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. The chemical shifts and coupling constants of the aromatic and aliphatic protons, as well as the chemical shifts of the carbon atoms, will provide definitive structural information.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, which can be coupled to an HPLC system (LC-MS) or used for direct infusion analysis.[10]
-
Ionization Mode: Positive ion mode is typically suitable for this compound.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]⁺. Perform tandem MS (MS/MS) to obtain the fragmentation pattern.
Expected Fragmentation: The fragmentation pattern will be characteristic of the benzofuran-3-carboxamide structure and can be used to differentiate it from isomeric impurities.
Potential Impurities
A critical aspect of establishing a reference standard is the identification and characterization of potential impurities. Based on the common synthetic route, which involves the demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide, the following impurities should be considered:
| Impurity Name | Structure | Origin |
| 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | Precursor | Incomplete demethylation |
| Other positional isomers | - | Side reactions during synthesis |
| Degradation products | - | Instability under certain conditions |
The analytical methods described above, particularly HPLC-MS, should be optimized to detect and quantify these potential impurities.
Comparison with Alternative Reference Materials
In the context of Fruquintinib synthesis, other related compounds can be considered as alternative or complementary reference materials.
| Reference Material | Rationale for Comparison | Key Analytical Distinctions |
| Fruquintinib | The final API; provides a benchmark for chromatographic retention and spectral properties. | Different molecular weight and polarity, leading to distinct retention times in HPLC and different mass spectra. |
| Other Fruquintinib Impurities | A range of structurally related compounds that may be present in the final drug substance.[5][11][12] | Each impurity will have a unique chromatographic and spectral profile that needs to be characterized. |
| Commercially available this compound | Provides a baseline for purity and characterization from different suppliers. | Purity levels and impurity profiles may vary significantly between suppliers. |
Visualizing the Workflow and Signaling Pathway
To provide a clear overview of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for establishing the reference standard.
Caption: Role in the synthesis of Fruquintinib.
By following the methodologies and considerations outlined in this guide, researchers and drug development professionals can confidently establish a well-characterized and reliable reference standard for this compound, ensuring the quality and consistency of crucial pharmaceutical manufacturing processes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. qingmupharm.com [qingmupharm.com]
- 3. tdcommons.org [tdcommons.org]
- 4. This compound | 638217-08-0 | FH148077 [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | 638217-08-0 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cleanchemlab.com [cleanchemlab.com]
- 12. cleanchemlab.com [cleanchemlab.com]
A Comparative Guide to LC-MS Method Validation for Quantifying Benzofuran Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the quantitative analysis of benzofuran compounds. Benzofurans are a significant class of heterocyclic compounds found in many natural products and synthetic pharmaceuticals, making their accurate quantification crucial for research, drug development, and quality control.
This document presents a summary of performance characteristics based on experimental data from various studies, detailed experimental protocols, and visualizations to aid in method selection and validation.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical method for quantifying benzofuran compounds depends on several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the specific benzofuran derivative being analyzed. LC-MS is often favored for its high sensitivity and selectivity, particularly for complex matrices. However, GC-MS and HPLC-UV remain viable and, in some cases, advantageous alternatives.
The following tables summarize typical performance characteristics for the quantification of various benzofuran and structurally related furanocoumarin compounds using LC-MS, GC-MS, and HPLC-UV.
Table 1: Comparison of Method Performance Characteristics for Benzofuran and Furanocoumarin Analysis
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity (R²) | ≥ 0.99 | > 0.99 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 ng/mL - 1 µg/mL | 0.15 - 1.18 µg/kg | 0.05 - 1.31 µg/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL - 3.97 µg/mL | 0.49 - 1.18 µg/kg | 0.15 - 3.97 µg/mL |
| Accuracy (Recovery %) | 80 - 115% | 85 - 121% | 98 - 102% |
| Precision (% RSD) | < 15% | < 15% | < 2% |
Table 2: Specific Examples of Method Performance for Benzofuran Derivatives
| Compound | Method | Linearity Range | R² | LOD | LOQ | Reference |
| 2-(2-thienyl)benzofuran | HPLC-UV/MS | 1 - 100 µg/mL | >0.999 | 0.05 µg/mL | 0.15 µg/mL | [1] |
| Benzofuran-2-ylmethanethiol | HPLC-UV/MS | 5 - 100 µg/mL | >0.999 | 1-10 ng/mL | 5-30 ng/mL | [1] |
| Carbofuran | HPLC-UV | 7.5 - 75 µg/mL | 0.999 | 1.31 µg/mL | 3.97 µg/mL | [1] |
| Vilazodone | HPLC-UV/MS | 1 - 64 ng/mL | >0.99 | - | - | [1] |
| 3-Benzylidene-2-benzofuran-1-one | HPLC-UV | - | 0.9995 | 0.05 µg/mL | 0.15 µg/mL | [2] |
Experimental Workflows and Logical Relationships
A clear understanding of the experimental workflow is essential for successful method validation. The following diagram illustrates a typical workflow for LC-MS method validation.
Caption: A generalized workflow for the development, validation, and application of an LC-MS method.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. Below are generalized experimental protocols for the analysis of benzofuran compounds using LC-MS, GC-MS, and HPLC-UV.
LC-MS/MS Method for Benzofuran Derivatives
This protocol is a general guideline and may require optimization for specific benzofuran compounds and matrices.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically employed using:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., capillary voltage, source temperature, gas flows).
-
MRM Transitions: At least two transitions (one for quantification, one for confirmation) should be optimized for each analyte and internal standard.
-
-
Sample Preparation:
-
For solid samples (e.g., pharmaceutical formulations), accurately weigh a portion of the homogenized sample.
-
Extract the analyte using a suitable organic solvent (e.g., methanol, acetonitrile) with the aid of sonication or vortexing.
-
Centrifuge the extract to pellet any insoluble material.
-
Dilute the supernatant to a concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
Validation Parameters:
-
Linearity: A calibration curve is constructed by analyzing a series of standards at a minimum of five concentration levels. A linear regression analysis is performed, and the coefficient of determination (R²) should be ≥ 0.99.
-
Accuracy: Determined by spike-recovery experiments at three different concentration levels (low, medium, and high). The recovery should typically be within 80-120%.
-
Precision: Assessed by analyzing replicate samples at three concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (%RSD) should be ≤ 15%.
-
LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
GC-MS Method for Volatile Benzofuran Derivatives
This method is suitable for thermally stable and volatile benzofuran compounds.
-
Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
Chromatographic Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless or split injection, depending on the concentration of the analyte.
-
Oven Temperature Program: A temperature gradient is optimized to achieve good separation of the target analytes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Sample Preparation:
-
Extraction with a suitable organic solvent.
-
Derivatization may be necessary for non-volatile or polar benzofuran derivatives to increase their volatility.
-
The extract is concentrated and then injected into the GC-MS system.
-
HPLC-UV Method for Benzofuran Compounds
This method is a cost-effective alternative to LC-MS for the analysis of benzofuran compounds with strong UV absorbance.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous phase (e.g., water or buffer) and an organic modifier (e.g., acetonitrile or methanol).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: The wavelength of maximum absorbance for the specific benzofuran compound.
-
-
Sample Preparation: Similar to the LC-MS method, involving extraction, dilution, and filtration.
Signaling Pathway and Experimental Logic
The accurate quantification of benzofuran derivatives is often critical in drug development, where these compounds may be designed to interact with specific biological pathways. The following diagram illustrates a simplified signaling pathway where a benzofuran derivative might act as an inhibitor.
Caption: A simplified signaling pathway illustrating potential inhibition by a benzofuran derivative.
References
- 1. An accurate and reliable analytical strategy for simultaneous determination of target furanocoumarins and flavonoids in cosmetic and pharmaceutical samples by ultra-high performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
structure-activity relationship (SAR) studies of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide analogs
Navigating the Structure-Activity Landscape of Benzofuran-3-Carboxamide Analogs: A Comparative Guide
The benzofuran scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Modifications to the benzofuran core, particularly at the 2, 3, 5, and 6-positions, have been shown to significantly influence the potency and selectivity of these molecules against various biological targets.
General Structure-Activity Relationships of Benzofuran-3-Carboxamides
SAR studies on various benzofuran-3-carboxamide derivatives have highlighted several key structural features that modulate their biological activity. These general trends can serve as a predictive framework for the rational design of novel analogs of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide.
Table 1: General Structure-Activity Relationship Trends for Benzofuran-3-Carboxamide Analogs
| Molecular Position/Substituent | Modification | Impact on Biological Activity | Reference Example |
| N-Substituent on Carboxamide | Introduction of N-phenethyl carboxamide | Significantly enhances antiproliferative activity.[2] | Compound 3 in a study on anticancer benzofuran derivatives showed enhanced activity with this substitution.[2] |
| Morpholinyl substitution on the N-phenethyl ring | Further enhances antiproliferative activity.[2] | The addition of a morpholinyl group to the N-phenethyl moiety of compound 3 resulted in activity comparable to doxorubicin.[2] | |
| Position 2 | Ester or heterocyclic ring substitutions | Crucial for cytotoxic activity and selectivity against cancer cells.[2] | Earlier SAR studies identified these modifications as key determinants of anticancer potential.[2] |
| Position 5 | Fluoro substitution | Can lead to a 2- to 3-fold improvement in activity for some scaffolds. | Observed in 2H-indazole-7-carboxamide and 1,3,4,5-tetrahydrobenzonaphthyridin-6-one analogs. |
| Position 6 | Halogen substitution | The position of the halogen is a critical determinant of biological activity.[2] | A bromomethyl-substituted benzofuran showed remarkable cytotoxic activity.[2] |
| Benzene Ring of Benzofuran | Halogen substitutions | Can form favorable hydrophobic interactions, leading to increased potency.[2] | A fluorine atom at position 4 of a 2-benzofuranyl moiety increased potency.[2] |
Potential Biological Targets and Mechanisms of Action
Benzofuran derivatives have been investigated as inhibitors of various protein kinases and other enzymes implicated in cancer and other diseases. While the specific targets of this compound are not extensively documented, related compounds have shown activity against several key signaling pathways.
-
Kinase Inhibition: Many benzofuran-based small molecules exert their anticancer effects through the inhibition of protein kinases.[3]
-
Antiproliferative Activity: Benzofuran derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines.[2]
-
Induction of Apoptosis: Certain benzofuran derivatives have been shown to induce programmed cell death in cancer cells.
Below is a generalized workflow for screening and characterizing benzofuran-3-carboxamide analogs for their potential as kinase inhibitors.
Caption: Generalized workflow for the discovery and evaluation of benzofuran-3-carboxamide analogs as kinase inhibitors.
The following diagram illustrates a simplified signaling pathway that could be targeted by benzofuran-3-carboxamide kinase inhibitors, such as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway.
Caption: Simplified Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a potential target for benzofuran-3-carboxamide analogs.
Experimental Protocols
Detailed experimental protocols are essential for the accurate evaluation and comparison of novel compounds. Below are representative methodologies for key assays used in the study of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: PARP-1 Inhibition)
This assay is used to determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials:
-
Recombinant human PARP-1 enzyme.
-
Histone H1 (substrate).
-
Biotinylated NAD+.
-
Streptavidin-coated plates.
-
Anti-poly(ADP-ribose) antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Add 50 µL of histone H1 solution (10 µg/mL in PBS) to each well of a streptavidin-coated 96-well plate and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Add 40 µL of a reaction mixture containing PARP-1 enzyme and activated DNA to each well.
-
Add 10 µL of test compound at various concentrations (typically in a serial dilution).
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of anti-poly(ADP-ribose) antibody and incubate for 1 hour.
-
Wash the plate and add 100 µL of HRP-conjugated secondary antibody.
-
After another wash, add 100 µL of TMB substrate and incubate until color develops.
-
Stop the reaction with 2N H2SO4 and read the absorbance at 450 nm.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., A549, NCI-H23).[4]
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).[4]
-
Conclusion
While direct SAR studies on this compound analogs are yet to be published, the existing literature on related benzofuran-3-carboxamides provides a solid foundation for the rational design of new derivatives. The N-substituent on the carboxamide, as well as substitutions at positions 2, 5, and 6 of the benzofuran core, are critical for modulating biological activity. Future research focused on systematically modifying these positions and evaluating the analogs against a panel of kinases and cancer cell lines will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various synthetic benzofuran derivatives, supported by experimental data and detailed protocols. The unique structural features of the benzofuran nucleus, a fusion of benzene and furan rings, make it a versatile scaffold in medicinal chemistry, leading to the development of compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]
Comparative Analysis of Biological Activity
The biological efficacy of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core.[1] This structure-activity relationship (SAR) is crucial for designing novel therapeutic agents with enhanced potency and selectivity.
Anticancer Activity
Synthetic benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action include the disruption of microtubule dynamics, induction of apoptosis, and inhibition of key signaling pathways involved in cancer progression.[1][2][5]
Table 1: Anticancer Activity of Selected Synthetic Benzofuran Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| BF-1 | K562 (Leukemia) | 5 | Induces apoptosis | [1] |
| HL60 (Leukemia) | 0.1 | Induces apoptosis | [1] | |
| BF-2 | A-549 (Lung) | 1.8 (GI50) | Not specified | [1] |
| MCF-7 (Breast) | 0.7 (GI50) | Not specified | [1] | |
| BF-3 (Hybrid) | MCF-7 (Breast) | Varies (e.g., 6a-i) | Not specified | [1] |
| BF-4 | SiHa (Cervical) | 1.10 | Induces G2/M phase arrest and apoptosis | [2] |
| HeLa (Cervical) | 1.06 | Induces G2/M phase arrest and apoptosis | [2] | |
| BF-5 | PC-3 (Prostate) | 33 | Decreases cell viability | [2] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.
Antimicrobial Activity
Benzofuran derivatives have also been investigated for their potential as antimicrobial agents, exhibiting activity against various bacterial and fungal strains. The antimicrobial efficacy is often dependent on the specific substitutions on the benzofuran ring.[3]
Table 2: Antimicrobial Activity of Selected Synthetic Benzofuran Derivatives
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference |
| Hydroxyl-substituted (C-6) | Various bacteria | 0.78 - 3.12 | [3] |
| Ketoxime derivative | S. aureus | 0.039 | [3] |
| Ketoxime derivatives | C. albicans | 0.625 - 2.5 | [3] |
| Fused with coumarin/pyridine | P. chinchori | 25 | [3] |
| Fused with coumarin/pyridine | A. fumigatus | 25 | [3] |
MIC: Minimum Inhibitory Concentration.
Anti-inflammatory Activity
Several benzofuran derivatives have shown promising anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).[6][7][8][9]
Table 3: Anti-inflammatory Activity of Selected Synthetic Benzofuran Derivatives
| Compound ID | Assay | Effect | Reference |
| Fluorinated Benzofuran 1 | LPS-stimulated macrophages | IC50 (IL-6) = 1.2 - 9.04 µM | [6] |
| IC50 (NO) = 2.4 - 5.2 µM | [6] | ||
| Fluorinated Benzofuran 2 | COX-1 Activity | IC50 = 7.9 µM | [6] |
| Fluorinated Benzofuran 3 | COX-2 Activity | IC50 = 13 µM | [6] |
| Aza-benzofuran 1 | NO release inhibition | IC50 = 17.3 µM | [9] |
| Aza-benzofuran 4 | NO release inhibition | IC50 = 16.5 µM | [9] |
IC50: Half-maximal inhibitory concentration; IL-6: Interleukin-6; NO: Nitric Oxide.
Key Signaling Pathways and Mechanisms
The biological activities of synthetic benzofuran derivatives are underpinned by their interaction with specific cellular signaling pathways. Understanding these mechanisms is vital for the rational design of more effective and targeted therapeutic agents.
Caption: General experimental workflow for validating the biological activity of synthetic benzofuran derivatives.
Anticancer Mechanisms
Caption: Key anticancer mechanisms of action for synthetic benzofuran derivatives.
Anti-inflammatory Mechanisms
Caption: Anti-inflammatory signaling pathways modulated by synthetic benzofuran derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate validation and comparison of the biological activities of synthetic compounds.
MTT Assay for Anticancer Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well microplate
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.[7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[4][11]
Materials:
-
Nutrient agar plates
-
Standardized bacterial or fungal culture
-
Sterile cork borer or pipette tip
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of the nutrient agar plates uniformly with the test microorganism.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.[12]
-
Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[12][13]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[4]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
-
Data Analysis: Compare the zone of inhibition of the test compounds with the controls to determine the antimicrobial activity.
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of compounds.[14][15][16][17]
Materials:
-
Wistar albino rats or Swiss albino mice
-
1% w/v carrageenan solution in saline
-
Test compounds
-
Reference anti-inflammatory drug (e.g., indomethacin, ibuprofen)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compounds and the reference drug to different groups of animals (e.g., orally or intraperitoneally) one hour before carrageenan injection. A control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14][15]
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hereditybio.in [hereditybio.in]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchhub.com [researchhub.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. webcentral.uc.edu [webcentral.uc.edu]
- 13. chalcogen.ro [chalcogen.ro]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
comparative analysis of synthesis routes for benzofuran cores
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its derivatives have demonstrated potential as antimicrobial, anti-inflammatory, and anticancer agents, among other therapeutic applications. The efficient construction of this heterocyclic system is, therefore, a topic of significant interest in synthetic organic chemistry. This guide provides a comparative analysis of three prominent synthesis routes to the benzofuran core: the Microwave-Assisted Perkin Rearrangement, the Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization, and a Base-Promoted Intramolecular Cyclization.
Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement, a classic method for benzofuran synthesis, involves the ring contraction of a 3-halocoumarin in the presence of a base.[2][3] Modern adaptations of this reaction utilize microwave irradiation to dramatically reduce reaction times and improve yields.[2][4] This approach offers a rapid and efficient entry to benzofuran-2-carboxylic acids, which are versatile intermediates for further functionalization.
Mechanism: The reaction is initiated by a base-catalyzed hydrolysis of the coumarin lactone, followed by an intramolecular nucleophilic substitution where the phenoxide attacks the vinyl halide, leading to ring closure and formation of the benzofuran ring.[2]
Data Presentation
| Entry | Substrate | Product | Time (min) | Yield (%) |
| 1 | 3-Bromo-6,7-dimethoxycoumarin | 5,6-Dimethoxybenzofuran-2-carboxylic acid | 5 | 99 |
| 2 | 3-Bromo-4-methyl-6,7-dimethoxycoumarin | 3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic acid | 5 | 99 |
| 3 | 3-Bromo-4-methylcoumarin | 3-Methylbenzofuran-2-carboxylic acid | 5 | 98 |
Experimental Protocol: Microwave-Assisted Perkin Rearrangement of 3-Bromo-6,7-dimethoxycoumarin
In a microwave-safe vessel, 3-bromo-6,7-dimethoxycoumarin (1.0 mmol) is dissolved in ethanol (5 mL). An aqueous solution of sodium hydroxide (2.0 M, 2.0 mL) is added. The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 300 W for 5 minutes, maintaining a temperature of approximately 79°C.[4] After cooling, the reaction mixture is transferred to a beaker and acidified with concentrated hydrochloric acid until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried to afford 5,6-dimethoxybenzofuran-2-carboxylic acid.
Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization
Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, can be ingeniously applied to the one-pot synthesis of 2-substituted benzofurans.[5] This method involves the coupling of an o-iodophenol with a terminal alkyne, followed by an in-situ intramolecular cyclization.
Mechanism: The reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide and the final reductive elimination. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] Following the cross-coupling, the newly formed aryl alkyne undergoes an intramolecular hydroalkoxylation, catalyzed by the same metal complexes or promoted by the basic conditions, to yield the benzofuran ring.
Data Presentation
| Entry | o-Iodophenol | Alkyne | Product | Yield (%) |
| 1 | 2-Iodophenol | Phenylacetylene | 2-Phenylbenzofuran | 92 |
| 2 | 2-Iodo-4-methylphenol | Phenylacetylene | 5-Methyl-2-phenylbenzofuran | 88 |
| 3 | 2-Iodophenol | 1-Hexyne | 2-Butylbenzofuran | 75 |
Experimental Protocol: One-Pot Synthesis of 2-Phenylbenzofuran
To an oven-dried flask under an inert atmosphere are added 2-iodophenol (1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), and copper(I) iodide (0.04 mmol). Degassed solvent (e.g., THF or DMF, 5 mL), the terminal alkyne (phenylacetylene, 1.2 mmol), and a base (e.g., triethylamine or diisopropylamine, 2.0 mmol) are then added. The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-phenylbenzofuran.
Base-Promoted Intramolecular Cyclization
A transition-metal-free approach to the benzofuran core involves the base-promoted intramolecular cyclization of o-bromobenzylketones. This method offers an alternative pathway that avoids the use of often expensive and toxic heavy metal catalysts. The reaction is typically promoted by a strong base, such as potassium tert-butoxide.
Mechanism: The reaction is believed to proceed via an initial deprotonation at the α-carbon to the carbonyl group, forming an enolate. This is followed by an intramolecular nucleophilic aromatic substitution (SNAAr) where the enolate attacks the carbon bearing the bromine atom, displacing the bromide and forming the furan ring.
Data Presentation
| Entry | o-Bromobenzylketone | Product | Yield (%) |
| 1 | 1-(2-Bromophenyl)-2-phenylethanone | 2-Phenylbenzofuran | 85 |
| 2 | 1-(2-Bromophenyl)-2-(4-methoxyphenyl)ethanone | 2-(4-Methoxyphenyl)benzofuran | 82 |
| 3 | 1-(2-Bromophenyl)propan-2-one | 2-Methylbenzofuran | 78 |
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
In a round-bottom flask, 1-(2-bromophenyl)-2-phenylethanone (1.0 mmol) is dissolved in a dry aprotic solvent such as DMF or DMSO (5 mL). Potassium tert-butoxide (1.2 mmol) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) and monitored by TLC. After the starting material is consumed, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to give 2-phenylbenzofuran.
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants, intermediates, and products in each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Microwave-Assisted Perkin Rearrangement.
Caption: Pd/Cu-Catalyzed Sonogashira Coupling/Cyclization.
Caption: Base-Promoted Intramolecular Cyclization.
Conclusion
The choice of synthetic route for accessing the benzofuran core depends on several factors, including the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The Microwave-Assisted Perkin Rearrangement is a highly efficient method for producing benzofuran-2-carboxylic acids. The Palladium-Copper Catalyzed Sonogashira Coupling and Cyclization offers a versatile one-pot procedure for the synthesis of 2-substituted benzofurans. The Base-Promoted Intramolecular Cyclization provides a valuable transition-metal-free alternative. By understanding the advantages and limitations of each method, researchers can select the most appropriate strategy for their specific synthetic goals in the pursuit of novel benzofuran-based compounds with potential therapeutic applications.
References
- 1. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Anti-proliferative Effects of Flavonoids and Doxorubicin on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of selected flavonoids and the conventional chemotherapeutic drug, Doxorubicin, against various cancer cell lines. The data presented is a synthesis of publicly available research, offering a valuable resource for identifying potential anti-cancer compounds and designing further pre-clinical studies.
Comparative Anti-proliferative Activity
The efficacy of anti-proliferative compounds is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following table summarizes the IC50 values for several flavonoids and Doxorubicin across different cancer cell lines, providing a direct comparison of their potency.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Quercetin | MCF-7 | Breast | 19 |
| HCT-116 | Colon | 23.45 | |
| Luteolin | MCF-7 | Breast | 14 |
| HCT-116 | Colon | 30 | |
| Apigenin | HCT-116 | Colon | 25 |
| HT-29 | Colon | >50 | |
| Kaempferol | HCT-116 | Colon | 34.85 |
| MDA-MB-231 | Breast | 46.7 | |
| Xanthohumol | HCT116 | Colon | 12.2 |
| HT-29 | Colon | 19.8 | |
| T84 | Colon | 16.5 | |
| Doxorubicin | MCF-7 | Breast | 2.50 |
| HeLa | Cervical | 2.92 | |
| HepG2 | Liver | 12.18 |
Key Signaling Pathways in Cancer Proliferation
Cancer cell proliferation is driven by the dysregulation of multiple signaling pathways. Understanding these pathways is crucial for the development of targeted therapies. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in various cancers.
Experimental Protocols for Assessing Anti-proliferative Effects
Accurate and reproducible assessment of anti-proliferative activity is fundamental to cancer drug discovery. The following are detailed methodologies for commonly employed in vitro assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with the test compounds, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB and allow them to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
Colony Formation Assay
This assay measures the ability of a single cell to grow into a colony, assessing the long-term effects of a compound on cell survival and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Soft agar (0.6% and 0.3% in complete medium)
-
6-well plates
-
Crystal violet staining solution (0.5% in 25% methanol)
Procedure:
-
Base Layer: Prepare a base layer of 0.6% soft agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Cell Layer: Prepare a single-cell suspension of the cancer cells in 0.3% soft agar in complete medium containing the test compound at various concentrations. Layer this suspension on top of the base layer.
-
Incubation: Incubate the plates for 2-3 weeks at 37°C in a humidified 5% CO2 atmosphere, allowing colonies to form.
-
Staining: After the incubation period, stain the colonies with crystal violet solution for 1 hour.
-
Colony Counting: Wash the plates with water and count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group to determine the effect of the compound on clonogenic survival.
Safety Operating Guide
Proper Disposal of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, ensuring compliance with safety protocols and regulatory requirements.
I. Immediate Safety and Hazard Information
Before handling or disposing of this compound, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks[1]:
-
Acute oral toxicity (Category 4): Harmful if swallowed[1].
-
Skin corrosion/irritation (Category 2): Causes skin irritation[1].
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation[1].
Personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this substance[1]. In case of exposure, consult the SDS for detailed first-aid measures[1].
II. Logistical and Disposal Plan
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation"[1]. This necessitates a structured approach to waste management within a laboratory setting.
Step 1: Waste Identification and Segregation
Properly identify and segregate waste containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated materials: This includes items such as personal protective equipment (gloves, lab coats), absorbent materials used for spills, and any labware (e.g., vials, pipette tips) that has come into direct contact with the compound.
-
Solutions: Any experimental solutions containing the compound.
Step 2: Waste Containerization and Labeling
Use a designated, leak-proof, and chemically compatible waste container. The container must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Acute Toxicity," "Skin Irritant," "Eye Irritant").
-
The accumulation start date.
Step 3: On-site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials. Follow all institutional and local regulations regarding the storage of hazardous waste.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical down the drain or in regular trash.
III. Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H11NO3 | [1] |
| Molecular Weight | 205.21 g/mol | [1] |
| CAS Number | 638217-08-0 | [1] |
IV. Experimental Workflow for Disposal
Below is a diagram illustrating the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Essential Safety and Handling Guide for 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 638217-08-0). Given its classification as a hazardous substance and its potential biological activity as an enzyme inhibitor, a cautious approach is paramount to ensure personnel safety and prevent environmental contamination.[1][2]
Hazard Identification and Risk Assessment
The Safety Data Sheet (SDS) for this compound indicates the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
While a specific Occupational Exposure Limit (OEL) has not been established, the compound's intended use in research and its biological activity warrant handling it as a potent compound. A risk assessment should be conducted by your institution's Environmental Health and Safety (EHS) department to establish appropriate handling procedures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or other chemically resistant gloves. | Prevents skin contact with the compound.[3] Double-gloving provides additional protection. |
| Eye Protection | Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashes. | Protects eyes from splashes and airborne particles.[3][4] |
| Body Protection | A standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities. | Protects clothing and skin from contamination.[3][4] |
| Respiratory | Not generally required if handling is performed within a certified chemical fume hood. | Engineering controls are the primary method of respiratory protection. |
Engineering Controls
To prevent inhalation of and exposure to the compound, all handling of this compound in solid or solution form must be conducted within a certified chemical fume hood.[3][4] This is the primary method for controlling exposure to airborne particles.
Operational Plan: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound.
Experimental Protocols
1. Weighing the Compound:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the solid compound to the weigh boat.
-
Close the primary container immediately after weighing.
-
Record the weight and proceed to the next step within the fume hood.
2. Preparing a Solution:
-
Add the weighed solid to a suitable glass vessel inside the fume hood.
-
Slowly add the desired solvent to the vessel, ensuring there is no splashing.
-
If necessary, gently swirl or stir the solution until the solid is fully dissolved.
-
Keep the solution container covered when not in use.
3. Decontamination:
-
Work Surfaces: At the end of the procedure, wipe down all surfaces inside the chemical fume hood with a suitable decontaminating solution. While a specific agent for this compound is not documented, a common practice for cytotoxic drugs involves using a solution of sodium hypochlorite (0.5%), followed by a wipe with 70% ethanol to remove the bleach residue.[5][6] The efficacy of this for benzofuran derivatives should be confirmed.
-
Glassware: Immerse contaminated glassware in a decontaminating solution before standard washing. If possible, rinse the glassware with a small amount of the solvent used in the experiment to collect the rinsate as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous chemical waste.[4]
| Waste Stream | Collection Procedure |
| Solid Waste | Includes unused compound, contaminated weigh boats, gloves, and wipes. Collect in a designated, sealed, and clearly labeled hazardous waste container (e.g., a polyethylene bag or container).[4] |
| Liquid Waste | Includes leftover solutions and the first rinse of contaminated glassware. Collect in a sealed, compatible (glass or polyethylene), and clearly labeled hazardous waste container.[4] Do not mix with other waste streams.[4] |
| Sharps | Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste. |
Labeling and Storage of Waste:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory until collection by your institution's EHS department.[4]
-
Ensure secondary containment is used for liquid waste containers.[4]
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this chemical down the drain or in the regular trash.[4]
References
- 1. Buy this compound | 638217-08-0 [smolecule.com]
- 2. This compound | 638217-08-0 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficacy of four cleaning solutions for the decontamination of selected cytotoxic drugs on the different surfaces of an automated compounding system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
